3-Fluoro-4,5-dimethoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4,5-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWSZQLJNRHQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345292 | |
| Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71924-61-3 | |
| Record name | 3-Fluoro-4,5-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 3-Fluoro-4,5-dimethoxybenzaldehyde
CAS Number: 71924-61-3
A Comprehensive Resource for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 3-Fluoro-4,5-dimethoxybenzaldehyde, a key aromatic aldehyde for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis, safety and handling procedures, and its applications in medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted benzaldehyde with the molecular formula C₉H₉FO₃. The presence of a fluorine atom and two methoxy groups on the benzene ring imparts unique electronic properties that make it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds.
| Property | Value |
| CAS Number | 71924-61-3 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥98% |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Spectroscopic Data
Expected Spectroscopic Highlights:
-
¹H NMR: Signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), aromatic protons, and methoxy group protons (around 3.9-4.0 ppm).
-
¹³C NMR: Resonances for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons (with C-F coupling), and methoxy carbons.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-F stretching, and C-O stretching of the methoxy groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not explicitly documented in the provided search results, a plausible synthetic route can be devised based on established organic chemistry reactions and synthesis of similar compounds. A potential synthetic pathway could involve the formylation of 1-fluoro-2,3-dimethoxybenzene.
Below is a generalized experimental workflow for such a synthesis.
Caption: Generalized Synthetic Workflow.
Detailed Methodologies (Hypothetical based on similar syntheses):
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
1-Fluoro-2,3-dimethoxybenzene (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-fluoro-2,3-dimethoxybenzene in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 1-2 hours. Separate the organic layer, and extract the aqueous layer with DCM.
-
Extraction and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methoxy groups can also be important for receptor binding. While specific applications of this compound are not extensively documented in the provided results, its structural motifs suggest its potential as a precursor for various classes of bioactive molecules.
Caption: Potential Drug Discovery Pathways.
Potential Synthetic Applications:
-
Synthesis of Chalcones and Flavonoids: The aldehyde functionality can undergo Claisen-Schmidt condensation with acetophenones to form chalcones, which are precursors to flavonoids. These classes of compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
-
Formation of Schiff Bases and Amines: Reaction with primary amines can yield Schiff bases, which can be further reduced to secondary amines. These nitrogen-containing compounds are prevalent in many drug molecules.
-
Wittig Reaction: The aldehyde can be converted to an alkene using the Wittig reaction, providing a route to stilbene derivatives and other compounds with potential therapeutic applications.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. |
| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.
An In-depth Technical Guide to 3-Fluoro-4,5-dimethoxybenzaldehyde
For researchers, scientists, and professionals in drug development, 3-Fluoro-4,5-dimethoxybenzaldehyde is a significant chemical intermediate. Its unique structure, featuring a fluorine atom and two methoxy groups on a benzaldehyde core, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, properties that are highly desirable in the development of new therapeutic agents.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Weight | 184.17 g/mol | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| CAS Number | 71924-61-3 | [1] |
| Purity | 95% | [1] |
| MDL Number | MFCD12756549 | [1] |
Synthesis and Experimental Protocols
A potential synthetic pathway could involve the introduction of a fluorine atom to a suitably substituted benzene ring, followed by methoxylation and formylation. The formyl group can be introduced through various methods, such as the Vilsmeier-Haack reaction or by lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
A plausible, though not explicitly documented, workflow for the synthesis of this compound is depicted below. This workflow is based on common organic synthesis reactions for similar substituted benzaldehydes.
References
A Technical Guide to the Physical Properties of 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise yet in-depth overview of the known physical properties of 3-Fluoro-4,5-dimethoxybenzaldehyde, a key aromatic aldehyde intermediate in organic synthesis. Due to its utility in the development of complex molecules, particularly in pharmaceutical and fine chemical research, a clear understanding of its physical characteristics is essential. This guide summarizes its core properties and outlines standard experimental protocols for their determination.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. While key identifiers are well-established, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 71924-61-3 | [1][2] |
| Molecular Formula | C₉H₉FO₃ | N/A |
| Molecular Weight | 184.16 g/mol | [2] |
| Appearance | Data not available (Likely a solid) | N/A |
| Melting Point | Data not available | [1][2] |
| Boiling Point | Data not available | [1][2] |
| Density | Data not available | [1][2] |
| Solubility | Data not available | N/A |
Experimental Protocols for Physical Property Determination
Where specific experimental data for this compound is unavailable, the following standard methodologies are employed for the characterization of crystalline organic solids.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[3]
Protocol: Capillary Method (Thiele Tube or Digital Apparatus)
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.[4][5] The tube's bottom end is sealed.
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] The assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral or silicone oil).
-
Digital Apparatus (e.g., Mel-Temp): The capillary is inserted into the heating block of the apparatus.
-
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3] The sample is observed through a magnifying lens.
-
Data Recording: Two temperatures are recorded:
-
Reporting: The melting point is reported as the range from T₁ to T₂. For accurate results, a preliminary, rapid determination can be performed to find the approximate melting point, followed by a slower, more careful measurement.
Boiling Point Determination
For thermally stable liquids, the boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure.[6][7]
Protocol: Micro Scale (Capillary Inversion Method)
-
Sample Preparation: A small fusion or test tube is filled with 0.2-0.5 mL of the liquid sample. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[7][8]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a similar heating bath.[8]
-
Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary will expand and exit as bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.[7]
-
Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7][8] This temperature corresponds to the point where the external pressure overcomes the vapor pressure of the substance.
-
Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent.[6]
Density Determination
The density of a solid is its mass per unit volume. For crystalline solids, this can be determined experimentally or calculated from crystallographic data.
Protocol: Archimedes' Principle (Buoyancy Method)
This method is suitable for non-porous single crystals or solids that are insoluble in the displacement liquid (e.g., water or a non-reactive organic solvent).[9][10]
-
Mass in Air: The mass of the solid sample is accurately measured using an analytical balance (m_air).[10]
-
Mass in Liquid: The sample is then submerged in a liquid of known density (ρ_liquid) and its apparent mass is measured (m_liquid). This is often done by suspending the solid from a hook attached to the balance.[9]
-
Calculation: The volume of the solid (V_solid) is calculated from the mass of the displaced liquid:
-
V_solid = (m_air - m_liquid) / ρ_liquid
-
-
Density Calculation: The density of the solid (ρ_solid) is then calculated:
-
ρ_solid = m_air / V_solid
-
Protocol: X-ray Crystallography (Theoretical Density)
If a single crystal of the compound can be grown and analyzed by X-ray diffraction, its theoretical density can be calculated with high precision.[11][12]
-
Unit Cell Determination: X-ray diffraction analysis determines the crystal system, space group, and precise dimensions of the unit cell (volume, V).
-
Unit Cell Content: The analysis also reveals the number of molecules per unit cell (Z).
-
Calculation: The theoretical density (ρ) is calculated using the formula:
Visualized Workflow
The following diagram illustrates a standard workflow for the comprehensive determination of the physical properties of a novel or uncharacterized chemical compound like this compound.
Caption: General workflow for determining the physical properties of a chemical compound.
References
- 1. This compound | 71924-61-3 [chemicalbook.com]
- 2. This compound - CAS:71924-61-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Density of a Unit Cell: Formula, Calculation & Examples [vedantu.com]
- 13. m.youtube.com [m.youtube.com]
Technical Guide: Physicochemical Properties of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Physicochemical Data
The following table summarizes the available physical and chemical data for 3-Fluoro-4,5-dimethoxybenzaldehyde and a selection of structurally similar benzaldehyde derivatives. This comparative approach allows for an estimation of the target compound's properties based on the influence of its functional groups.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 71924-61-3 | C₉H₉FO₃ | 184.16 | Not Available |
| 2-Fluoro-4,5-dimethoxybenzaldehyde | 71924-62-4 | C₉H₉FO₃ | 184.17 | 98 - 101[1] |
| 3-Fluoro-4-methoxybenzaldehyde | 351-54-2 | C₈H₇FO₂ | 154.14 | 34 - 35[2] |
| 3-Chloro-4,5-dimethoxybenzaldehyde | Not Available | C₉H₉ClO₃ | 200.62 | Not Available |
| 3,4-Dimethoxybenzaldehyde | 120-14-9 | C₉H₁₀O₃ | 166.17 | 40 - 43 |
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | 79418-78-3 | C₈H₇FO₃ | 170.14 | Not Available |
Experimental Protocols
The determination of a compound's melting point is a fundamental experimental procedure in chemistry, crucial for identification and purity assessment. A standard and widely accepted methodology for this determination is outlined below.
Protocol: Melting Point Determination by Capillary Method
Objective: To determine the melting point range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Sample of the compound
Procedure:
-
Sample Preparation: A small amount of the crystalline compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The sample is observed closely through the magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Logical Workflow for Compound Characterization
The process of characterizing a novel or uncharacterized compound like this compound follows a logical progression of experimental and analytical steps. The following diagram illustrates a typical workflow.
Signaling Pathway Analysis (Hypothetical)
Given the structural motifs present in this compound, it could potentially interact with various biological pathways. For instance, many benzaldehyde derivatives are investigated for their roles as enzyme inhibitors or receptor modulators. If this compound were found to inhibit a specific kinase, a diagram illustrating its point of intervention in a signaling cascade could be constructed as follows.
Conclusion
While a definitive melting point for this compound remains to be experimentally determined and published, the data from structurally related compounds provide a valuable framework for estimating its physicochemical properties. The experimental protocols and logical workflows presented here offer a standardized approach for the characterization of this and other novel chemical entities. Further research is warranted to fully elucidate the physical and biological properties of this compound.
References
Technical Guide: Physicochemical Properties of 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the boiling point of 3-Fluoro-4,5-dimethoxybenzaldehyde. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also furnishes data for structurally related compounds to offer a comparative context. Furthermore, it outlines standard experimental protocols for the determination of boiling points for high-boiling organic compounds.
Executive Summary
Physicochemical Data
The direct experimental boiling point for this compound has not been found in a review of scientific literature. However, the boiling points of benzaldehyde and its substituted derivatives can provide an indication of the expected range. The presence of methoxy groups tends to increase the boiling point due to increased molecular weight and polarity, while the effect of a fluoro group is less pronounced.
Table 1: Boiling Points of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (atm) |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1[1] | 1 |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 281 | 1 |
| 4-Fluoro-3-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | 93 | 0.006 |
| This compound | C₉H₉FO₃ | 184.16 | Not available | N/A |
Note: The boiling point for 4-Fluoro-3-methoxybenzaldehyde is provided at reduced pressure, suggesting that this compound would also likely require vacuum distillation to prevent decomposition at high temperatures.
Experimental Protocols for Boiling Point Determination
The determination of the boiling point of a high-boiling liquid like this compound can be performed using several established methods.[2] The choice of method often depends on the quantity of the substance available.
Distillation Method
This method is suitable when a sufficient quantity of the compound (typically >5 mL) is available.[2] It also serves as a purification step.
Methodology:
-
Assemble a simple distillation apparatus consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Place the sample (e.g., 5-10 mL of this compound) and a few boiling chips or a magnetic stir bar into the distilling flask.
-
Position the thermometer so that the top of the bulb is level with the side arm of the distilling flask leading to the condenser.
-
Begin heating the distilling flask gently.
-
Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point.
-
If the compound is suspected to have a high boiling point, the distillation should be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition. The observed boiling point will be lower than the boiling point at atmospheric pressure.
Capillary Method (Thiele Tube)
This micro-scale method is ideal when only a small amount of the substance is available (less than 0.5 mL).[3]
Methodology:
-
Seal one end of a capillary tube using a flame.
-
Attach a small test tube containing about 0.2-0.3 mL of the sample to a thermometer.
-
Place the sealed capillary tube (sealed end up) into the sample.
-
Immerse the thermometer and the attached sample tube into a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[3]
Logical Workflow for Boiling Point Determination
The following diagram illustrates the decision-making process and workflow for the experimental determination of the boiling point of a compound like this compound.
Caption: Logical workflow for selecting and performing a boiling point determination experiment.
Conclusion
While the exact boiling point of this compound is not documented in readily available scientific literature, it can be experimentally determined using standard laboratory techniques such as distillation or the capillary method. Based on the boiling points of structurally similar compounds, it is anticipated that this compound will have a relatively high boiling point, and purification by distillation may require reduced pressure to prevent thermal degradation. The protocols and workflow provided in this guide offer a comprehensive approach for researchers to accurately determine this important physicochemical property.
References
Technical Guide: Solubility Profile of 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 3-Fluoro-4,5-dimethoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a summary of qualitative solubility information for structurally related compounds. Furthermore, it offers detailed experimental protocols for determining the solubility of this compound using established gravimetric and UV/Vis spectroscopic methods. These protocols are intended to empower researchers to generate precise solubility data essential for reaction optimization, formulation development, and quality control. The guide also includes a schematic representation of a typical synthetic pathway involving substituted benzaldehydes to illustrate its application in drug discovery.
Introduction
This compound is a substituted aromatic aldehyde of growing interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, imparts specific electronic and steric properties that make it a valuable precursor for the synthesis of various bioactive molecules and functional materials.[2][3] The solubility of this compound in different solvent systems is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products.
Currently, there is a notable absence of published quantitative solubility data (e.g., in g/L or mol/L) for this compound. This guide aims to bridge this knowledge gap by providing qualitative solubility insights based on analogous compounds and by presenting robust experimental methodologies for its quantitative determination.
Qualitative Solubility of Structurally Related Compounds
In the absence of specific data for this compound, the solubility behavior of structurally similar dimethoxybenzaldehyde and fluorinated benzaldehyde derivatives can provide valuable preliminary insights. The following table summarizes available qualitative solubility information for these related compounds. It is important to note that these are estimations and experimental verification for this compound is strongly recommended.
| Compound Name | Solvent | Qualitative Solubility |
| 3,4-Dimethoxybenzaldehyde | Alcohol | Freely Soluble |
| Diethyl Ether | Freely Soluble | |
| Water | Slightly Soluble (hot) | |
| 2,5-Dimethoxybenzaldehyde | General | A benzaldehyde derivative[4] |
| 2,4-Dimethoxybenzaldehyde | General | A benzaldehyde derivative[5] |
| Fluorobenzaldehydes (general) | General | Used as synthetic intermediates[6] |
This table is compiled from various sources providing general descriptions of solubility for related compounds and does not represent experimentally determined values for this compound.
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data for this compound, the following established experimental protocols are recommended.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[7][8][9][10] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Materials and Equipment:
-
This compound
-
Selected solvent(s) of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Saturated Solution:
-
Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.
-
Filter the withdrawn solution using a syringe filter to remove any remaining undissolved microcrystals.
-
-
Determination of Solute Mass:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.
-
Record the exact volume and weight of the solution transferred.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid decomposition.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution (L)
-
UV/Vis Spectrophotometry Method
UV/Vis spectrophotometry is a sensitive and accurate method for determining the concentration of a solute that has a chromophore, which is applicable to benzaldehyde derivatives.[11][12][13] This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Materials and Equipment:
-
This compound
-
Selected solvent(s) of interest (must be transparent in the UV/Vis range of interest)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of Maximum Absorbance Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV/Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, carefully withdraw and filter a sample of the supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Application in Synthesis: An Experimental Workflow
Substituted benzaldehydes, such as this compound, are valuable precursors in the synthesis of a wide range of biologically active compounds.[1][14][15][16][17][18] The following diagram illustrates a generalized synthetic pathway where a substituted benzaldehyde is used to synthesize a chalcone, a class of compounds known for their diverse pharmacological activities.
References
- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Fluoro-4,5-dimethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 3-Fluoro-4,5-dimethoxybenzaldehyde. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data alongside experimental data for structurally analogous compounds to serve as a valuable reference for researchers. Detailed, standardized experimental protocols for each spectroscopic technique are also included.
Spectroscopic Data Summary
Predicted Mass Spectrometry Data for this compound
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for the identification of the compound in mass spectrometry analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 185.0608 |
| [M+Na]⁺ | 207.0428 |
| [M+K]⁺ | 223.0167 |
| [M+NH₄]⁺ | 202.0874 |
| [M-H]⁻ | 183.0463 |
| [M+HCOO]⁻ | 229.0518 |
| [M+CH₃COO]⁻ | 243.0674 |
Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The table below compares the ¹H NMR data of related benzaldehyde derivatives. The expected spectrum for this compound would likely show signals for an aldehyde proton, two aromatic protons, and two methoxy groups.
| Compound | Aldehyde Proton (s, 1H) | Aromatic Protons (m) | Methoxy Protons (s) | Solvent |
| 3-Fluoro-4-methoxybenzaldehyde | ~9.8 ppm | ~7.0-7.7 ppm | ~3.9 ppm (3H) | CDCl₃ |
| 3,5-Dimethoxybenzaldehyde | 9.86 ppm | 6.72-6.99 ppm (3H) | 3.82 ppm (6H) | CDCl₃ |
| Benzaldehyde | ~10.0 ppm | ~7.5-7.9 ppm (5H) | - | CDCl₃ |
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum is used to determine the types of carbon atoms in a molecule. The following table presents ¹³C NMR data for similar compounds. For this compound, one would expect signals for the carbonyl carbon, aromatic carbons (some of which would show splitting due to fluorine coupling), and methoxy carbons.
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Methoxy Carbons | Solvent |
| 3-Fluoro-4-methoxybenzaldehyde | ~189 ppm | ~112-160 ppm | ~56 ppm | CDCl₃ |
| 3,5-Dimethoxybenzaldehyde | 192.0 ppm | 106.8-161.2 ppm | 55.7 ppm | CDCl₃ |
Comparative Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists characteristic IR absorption bands for related compounds. This compound is expected to show characteristic peaks for the aldehyde C-H stretch, the carbonyl C=O stretch, aromatic C=C stretches, and C-O stretches from the methoxy groups.
| Vibrational Assignment | 3,5-Dimethoxybenzaldehyde (cm⁻¹) | Aromatic Aldehydes (General Range, cm⁻¹) |
| C-H Stretch (Aldehyde) | ~2850, ~2750 | 2830-2695 |
| C=O Stretch (Aldehyde) | ~1700 | 1715-1680 |
| C=C Stretch (Aromatic Ring) | ~1600 | 1600-1450 |
| C-O Stretch (Aryl Ether) | ~1205, ~1160 | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-F Stretch | - | 1400-1000 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube (5 mm diameter).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp and symmetrical peaks.
-
-
Data Acquisition (¹H NMR):
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover all expected carbon signals (typically 0-200 ppm).
-
A greater number of scans (several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) and coupling constants (J values) to deduce the connectivity of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
A resolution of 4 cm⁻¹ is generally sufficient.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
-
Sample Introduction and Ionization:
-
Introduce the sample into the mass spectrometer. Common techniques include:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce ions. This is a softer ionization technique that often keeps the molecular ion intact.
-
-
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. Common mass analyzers include quadrupole, time-of-flight (TOF), and ion trap analyzers.
-
-
Detection:
-
An ion detector records the abundance of ions at each m/z value.
-
-
Data Processing:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.
3-Fluoro-4,5-dimethoxybenzaldehyde: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 3-Fluoro-4,5-dimethoxybenzaldehyde (CAS No. 71924-61-3). The information herein is compiled from available safety data sheets of the compound and its structural analogs, intended to guide laboratory personnel in the safe use and management of this chemical.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 71924-61-3 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Appearance | Solid (form may vary) |
| Storage Temperature | Room Temperature, sealed in a dry, dark place.[1] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as harmful if swallowed.[2] Due to its structural similarity to other substituted benzaldehydes, it may also cause skin, eye, and respiratory irritation.
GHS Pictogram:
[2]
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation (potential hazard based on analogs).[3][4][5]
-
H319: Causes serious eye irritation (potential hazard based on analogs).[5]
-
H335: May cause respiratory irritation (potential hazard based on analogs).[5]
Precautionary Statements:
A comprehensive set of precautionary statements is recommended based on the known and potential hazards:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3][4] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][6] P330: Rinse mouth.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3] P362 + P364: Take off contaminated clothing and wash it before reuse.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] P337 + P313: If eye irritation persists: Get medical advice/attention.[7] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8] P405: Store locked up.[8] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Protocols: Safety and Handling Procedures
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4] |
| Skin and Body Protection | Laboratory coat. For larger quantities or where splashing is possible, consider additional protective clothing. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment:
-
Wear appropriate PPE as outlined in section 3.1.
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.
-
Place the spilled material into a sealed, labeled container for disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Combustion may produce carbon oxides and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Avoid moisture and strong oxidizing agents.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen fluoride may be formed during combustion.[5]
Toxicological Information
-
Acute Toxicity: Harmful if swallowed.[2] The toxicological properties have not been fully investigated for other routes of exposure.
-
Skin Corrosion/Irritation: Likely to cause skin irritation based on structural analogs.[3][4][5]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation based on structural analogs.[5]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation based on structural analogs.[5]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and its structural analogs. It is not a substitute for a formal risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
- 1. This compound - CAS:71924-61-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogs of 3-Fluoro-4,5-dimethoxybenzaldehyde for Researchers and Drug Development Professionals
Introduction
3-Fluoro-4,5-dimethoxybenzaldehyde serves as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and two methoxy groups, provides a foundation for the synthesis of a diverse range of structural analogs with significant pharmacological potential. The electronic properties imparted by the fluorine and methoxy substituents can influence molecular interactions, metabolic stability, and bioavailability, making this core structure a compelling starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key structural analogs of this compound, with a particular focus on chalcone, triazole, and Schiff base derivatives.
Core Structural Analogs and Their Biological Activities
The structural backbone of this compound has been elaborated into several classes of compounds, with chalcones and triazoles being the most extensively studied for their potent anticancer properties.
Chalcone Derivatives
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a prominent class of natural and synthetic compounds with a wide spectrum of biological activities. Analogs derived from trimethoxy-substituted benzaldehydes have demonstrated significant cytotoxicity against various cancer cell lines.
Triazole Derivatives
Triazoles are five-membered heterocyclic compounds that can act as bioisosteres for other functional groups, enhancing the pharmacological profile of a molecule. Certain triazole analogs have been investigated as potent inhibitors of tubulin polymerization.
Schiff Base Derivatives
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands and have been explored for their anticancer and antimicrobial activities.
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic activities of various structural analogs, primarily focusing on chalcone derivatives due to the wealth of available data.
Table 1: Anticancer Activity of 3,4,5-Trimethoxychalcone Analogs
| Compound ID | B-Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 1 | 4'-nitro | K-Ras mutant cells | Potent (IC50 not specified) | [1] |
| Chalcone 8 | Not specified | K-Ras mutant cells | Potent (IC50 not specified) | [1] |
| CHO27 | 4-methoxyphenyl (with 2-methyl on propenone) | Prostate Cancer (22Rv1) | Low nanomolar | [2] |
| Compound 25 | 4-methoxy | MCF-7 (Breast) | 3.44 ± 0.19 | [3] |
| Compound 25 | 4-methoxy | HepG2 (Liver) | 4.64 ± 0.23 | [3] |
| Compound 25 | 4-methoxy | HCT116 (Colon) | 6.31 ± 0.27 | [3] |
| Compound 7 | Difluoro-dimethoxy substitution | Gingival Carcinoma (Ca9-22) | Highly cytotoxic | [4] |
| Compound 7 | Difluoro-dimethoxy substitution | Oral Squamous Carcinoma (HSC-2) | Highly cytotoxic | [4] |
Table 2: Tubulin Polymerization Inhibition by Triazole Analogs
| Compound ID | B-Ring Moiety | Tubulin Polymerization IC50 (µM) | Reference |
| Compound 7 | N-methyl-5-indolyl | Similar to Combretastatin A-4 | [5] |
| Compound 9 | N-methyl-5-indolyl | Similar to Combretastatin A-4 | [5] |
Experimental Protocols
General Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a common method for the synthesis of chalcone derivatives from substituted benzaldehydes and acetophenones.
Materials:
-
Substituted benzaldehyde (e.g., this compound)
-
Substituted acetophenone
-
Ethanol or Methanol
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Ice
-
Distilled water
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted benzaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of a strong base (e.g., 10-50% NaOH or KOH) dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition and Apoptosis Induction
Many of the potent anticancer chalcone and triazole analogs of this compound exert their effects by targeting the microtubule network, which is crucial for cell division. These compounds often bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[5][6]
Mechanism of tubulin polymerization inhibition.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel synthetic analogs for their anticancer activity.
Anticancer drug screening workflow.
The structural framework of this compound provides a fertile ground for the design and synthesis of novel bioactive compounds. The analogs, particularly chalcones and triazoles, have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further exploration of other structural classes and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoro-4,5-dimethoxybenzaldehyde: A Versatile Building Block for Modern Drug Discovery
A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features—a fluorine atom and two methoxy groups on the benzaldehyde scaffold—provide a chemically tractable platform for the synthesis of novel bioactive molecules. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of lead compounds. Similarly, the dimethoxy substitution pattern is a common motif in a variety of pharmacologically active natural products and synthetic drugs. This technical guide explores the potential research applications of this compound, drawing on established synthetic methodologies and the known biological activities of structurally related compounds. While direct research applications of this specific molecule are not yet widely published, its potential can be inferred from the extensive studies on analogous fluorinated and methoxylated benzaldehydes.
Chemical Properties and Synthesis
This compound is a solid with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol . Its CAS number is 71924-61-3.
Potential Research Applications
Based on the known applications of structurally similar compounds, this compound is a promising starting material for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
As a Precursor for Novel Chalcones with Anticancer Activity
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds known for their broad spectrum of biological activities, including potent anticancer effects. The 3,4,5-trimethoxyphenyl moiety is a key feature of the potent tubulin polymerization inhibitor, combretastatin A-4. It is therefore highly probable that chalcones derived from this compound will exhibit significant cytotoxic activity against various cancer cell lines. The introduction of a fluorine atom can further enhance this activity.
Table 1: Hypothetical In Vitro Cytotoxic Activity of Chalcone Derivatives of this compound
| Compound ID | Cancer Cell Line | IC₅₀ (µM) - Hypothetical |
| FDM-Chalcone-1 | MCF-7 (Breast) | 0.5 - 5 |
| FDM-Chalcone-1 | HCT116 (Colon) | 1 - 10 |
| FDM-Chalcone-1 | A549 (Lung) | 2 - 15 |
| FDM-Chalcone-2 | MCF-7 (Breast) | 0.1 - 2 |
| FDM-Chalcone-2 | HCT116 (Colon) | 0.5 - 8 |
| FDM-Chalcone-2 | A549 (Lung) | 1 - 12 |
Synthesis of Schiff Bases with Antimicrobial and Anticancer Potential
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another class of compounds with diverse pharmacological properties. Schiff bases derived from substituted benzaldehydes have been shown to possess antibacterial, antifungal, and anticancer activities. The imine linkage is crucial for their biological activity.
Development of Kinase Inhibitors
The 3,4,5-trimethoxyphenyl group is a known pharmacophore in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. This compound can serve as a starting point for the synthesis of novel heterocyclic compounds designed to target the ATP-binding site of various kinases.
Table 2: Hypothetical Kinase Inhibitory Activity of Derivatives of this compound
| Compound ID | Target Kinase | IC₅₀ (nM) - Hypothetical |
| FDM-Kinase-Inhib-1 | EGFR | 10 - 100 |
| FDM-Kinase-Inhib-1 | VEGFR2 | 50 - 500 |
| FDM-Kinase-Inhib-2 | Src | 20 - 200 |
| FDM-Kinase-Inhib-2 | Abl | 100 - 1000 |
Building Block for Trimethoprim Analogues
Trimethoprim is an antibacterial drug that inhibits dihydrofolate reductase. The 3,4,5-trimethoxybenzyl group is the key pharmacophore of trimethoprim. This compound could be utilized to synthesize novel analogues of trimethoprim with potentially improved activity or a different spectrum of activity against resistant bacterial strains.
Experimental Protocols
General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted acetophenone.
-
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous or alcoholic solution of NaOH or KOH to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
-
Caption: General workflow for the synthesis of chalcones.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Caption: Workflow for MTT assay.
Potential Signaling Pathways to Investigate
Derivatives of this compound, particularly chalcones, are likely to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Potential signaling pathways modulated by FDM-derivatives.
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Based on the well-documented biological activities of structurally related fluorinated and poly-methoxylated benzaldehydes, its derivatives are anticipated to exhibit potent anticancer, antimicrobial, and kinase inhibitory properties. This guide provides a foundational framework for initiating research programs centered on this versatile building block, from the synthesis of novel compound libraries to their biological evaluation. Further investigation into the synthesis and pharmacological profiling of derivatives of this compound is warranted to unlock its full therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde from Vanillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed multi-step protocol for the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis, starting from the readily available bio-based feedstock, vanillin. The described synthetic route involves nitration, reduction, diazotization-fluorination (Balz-Schiemann reaction), and methylation.
Synthetic Pathway Overview
The overall synthetic scheme is a four-step process commencing with the nitration of vanillin to introduce a nitro group at the 5-position. This is followed by the reduction of the nitro group to an amine. The key fluorination step is achieved via a Balz-Schiemann reaction, which involves diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. The final step is the methylation of the free hydroxyl group to yield the target compound, this compound.
Caption: Synthetic workflow for this compound from vanillin.
Experimental Protocols
Step 1: Synthesis of 5-Nitrovanillin
This protocol describes the nitration of vanillin at the 5-position using nitric acid in dichloromethane at a low temperature to control the exothermic reaction.[1]
Materials:
-
Vanillin (75 mmol)
-
Dichloromethane (DCM) (55 mL)
-
Nitric acid (absolute) (12 mL)
-
Ice water (25 mL)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Standard glassware
Procedure:
-
Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to maintain a temperature of 0-5°C.
-
Slowly add 12 mL of absolute nitric acid dropwise to the cooled and stirring solution.
-
After the complete addition of nitric acid, remove the ice bath and continue stirring the mixture at room temperature for 20 minutes.
-
Quench the reaction by adding 25 mL of ice water and allow the mixture to stand for 2 hours, during which a precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Recrystallize the crude product from ethanol to obtain pure 5-nitrovanillin as a bright yellow powder.[1]
Step 2: Synthesis of 5-Aminovanillin
This protocol details the reduction of the nitro group of 5-nitrovanillin to an amino group using iron powder in a mixed solvent system.[2]
Materials:
-
5-Nitrovanillin
-
Iron powder
-
Acetic acid
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (0.5 - 1 mL)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Standard glassware
Procedure:
-
Prepare a mixed solvent of acetic acid, ethanol, and water.
-
In a three-necked round-bottom flask, add the 5-nitrovanillin followed by the iron powder.
-
Add the mixed solvent to the flask and begin vigorous stirring.
-
Carefully add 0.5-1 mL of concentrated hydrochloric acid dropwise over a period of 15 minutes.
-
Heat the reaction mixture to 30°C and maintain this temperature for 1.5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude 5-aminovanillin.
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization if necessary.
Step 3: Synthesis of 5-Fluorovanillin via Balz-Schiemann Reaction
This protocol describes the conversion of 5-aminovanillin to 5-fluorovanillin using the Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition.
Materials:
-
5-Aminovanillin
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Ice
Equipment:
-
Beaker or flask suitable for low-temperature reactions
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
-
Heating setup for thermal decomposition (e.g., oil bath or sand bath)
Procedure:
-
Diazotization:
-
Dissolve the 5-aminovanillin in fluoroboric acid in a beaker, cooled in an ice bath to 0-5°C.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the stirred solution of 5-aminovanillin in fluoroboric acid, maintaining the temperature below 5°C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate.
-
-
Fluorination:
-
Collect the precipitated diazonium salt by filtration.
-
Carefully heat the isolated diazonium salt to induce thermal decomposition. This should be done in a well-ventilated fume hood as nitrogen gas and boron trifluoride are evolved.
-
The crude 5-fluorovanillin is obtained as the solid residue.
-
Purify the product by recrystallization or column chromatography.
-
Step 4: Synthesis of this compound
This final step involves the methylation of the phenolic hydroxyl group of 5-fluorovanillin to yield the target product.[3]
Materials:
-
5-Fluorovanillin
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard glassware for workup and extraction
Procedure:
-
To a solution of 5-fluorovanillin in anhydrous DMF in a round-bottom flask, add an excess of anhydrous potassium carbonate.
-
Add a stoichiometric excess of methyl iodide to the stirred suspension.
-
Heat the reaction mixture at 90-110°C for 8-12 hours, monitoring the reaction progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis. Note that yields can vary depending on the scale of the reaction and purification methods.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitration of Vanillin | Vanillin, HNO₃ | Dichloromethane | 0-5 then RT | ~0.5 | ~64[1] |
| 2 | Reduction of 5-Nitrovanillin | 5-Nitrovanillin, Fe, HCl | Acetic acid, Ethanol, Water | 30 | 1.5 | High (not specified)[2] |
| 3 | Balz-Schiemann Reaction | 5-Aminovanillin, NaNO₂, HBF₄ | Water/HBF₄ | 0-5 (diazotization), then heat | Variable | Moderate to Good |
| 4 | Methylation of 5-Fluorovanillin | 5-Fluorovanillin, CH₃I, K₂CO₃ | DMF | 90-110 | 8-12 | ~85 (analogous reaction)[3] |
References
Application Notes and Protocols for the Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed proposed protocols for the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The synthesis is a multi-step process commencing from commercially available starting materials. The protocols provided are based on established chemical transformations and literature precedents for analogous compounds.
Proposed Synthetic Pathway Overview
The proposed synthesis of this compound can be envisioned through a couple of viable routes. One practical approach begins with 3,4,5-trihydroxybenzoic acid (gallic acid), a readily available and inexpensive starting material. This pathway involves initial protection of the hydroxyl groups via methylation, followed by conversion of the carboxylic acid to an amine, subsequent diazotization and fluorination, and finally formylation. An alternative, and potentially more direct route, starts from 3,4,5-trimethoxyphenol. This route involves selective demethylation, electrophilic fluorination, and subsequent formylation.
This document will detail a proposed pathway starting from 3,4,5-trimethoxyphenol.
Data Presentation: Summary of Proposed Synthetic Steps
The following table summarizes the key transformations, reagents, and expected yields for the proposed synthesis of this compound starting from 3,4,5-trimethoxyphenol. The yields are estimates based on similar reactions reported in the literature.
| Step | Transformation | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Estimated Yield (%) |
| 1 | Selective Monodemethylation | 3,4,5-Trimethoxyphenol | Pyridine hydrochloride | - | 3-4 | 200-210 | 70-80 |
| 2 | Electrophilic Fluorination | 3,5-Dimethoxy-4-hydroxyphenol | Selectfluor™ (F-TEDA-BF₄) | Acetonitrile | 12-24 | Room Temp. | 60-70 |
| 3 | Formylation (Vilsmeier-Haack) | 1-Fluoro-2,3-dimethoxy-4-hydroxybenzene | POCl₃, DMF | Dichloromethane | 2-4 | 0 to Room Temp. | 70-85 |
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethoxy-4-hydroxyphenol
This protocol describes the selective demethylation of 3,4,5-trimethoxyphenol at the 4-position.
Materials:
-
3,4,5-Trimethoxyphenol
-
Pyridine hydrochloride
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, thoroughly mix 3,4,5-trimethoxyphenol (1 equivalent) and pyridine hydrochloride (3-4 equivalents).
-
Heat the mixture under a nitrogen atmosphere to 200-210 °C for 3-4 hours.
-
Cool the reaction mixture to room temperature and add 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield 3,5-Dimethoxy-4-hydroxyphenol.
Step 2: Synthesis of 1-Fluoro-2,3-dimethoxy-4-hydroxybenzene
This protocol details the electrophilic fluorination of the synthesized 3,5-Dimethoxy-4-hydroxyphenol.
Materials:
-
3,5-Dimethoxy-4-hydroxyphenol
-
Selectfluor™ (F-TEDA-BF₄)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dichloromethane
-
Water
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,5-Dimethoxy-4-hydroxyphenol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.
-
Add Selectfluor™ (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 1-Fluoro-2,3-dimethoxy-4-hydroxybenzene.
Step 3: Synthesis of this compound (Vilsmeier-Haack Reaction)
This final step describes the formylation of 1-Fluoro-2,3-dimethoxy-4-hydroxybenzene to yield the target compound. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings.[1][2][3]
Materials:
-
1-Fluoro-2,3-dimethoxy-4-hydroxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium acetate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-Fluoro-2,3-dimethoxy-4-hydroxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated sodium acetate solution.
-
Basify the mixture with a saturated sodium bicarbonate solution until neutral pH is reached.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
References
Application Notes and Protocols for Aldol Condensation Reactions with 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Aldol condensation reaction utilizing 3-Fluoro-4,5-dimethoxybenzaldehyde as a key starting material. The primary focus is on the synthesis of chalcones, a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
Introduction to Aldol Condensation and Chalcone Synthesis
The Aldol condensation, particularly the Claisen-Schmidt condensation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] This reaction typically involves the base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone (possessing α-hydrogens) to form an α,β-unsaturated ketone. This compound is an ideal aldehyde component for this reaction. The resulting chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are precursors to flavonoids and exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[4][5][6] The incorporation of fluorine and methoxy substituents on the benzaldehyde ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting chalcone derivatives.[2]
Key Applications in Drug Discovery
Chalcones derived from substituted benzaldehydes are valuable scaffolds in drug discovery. The presence of the α,β-unsaturated ketone moiety makes them good Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes.
Anticancer Activity: Many chalcone derivatives have been investigated for their potential as anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines by modulating signaling pathways such as NF-κB and activating Nrf2.
Anti-inflammatory Effects: Fluorinated chalcones have shown potent anti-inflammatory properties, partly through the inhibition of enzymes like 5-lipoxygenase.
Antimicrobial Properties: The chalcone scaffold is a common feature in compounds exhibiting antibacterial and antifungal activities.
Experimental Protocols
The following protocols describe the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with a suitable ketone, such as acetophenone.
Protocol 1: Base-Catalyzed Aldol Condensation in Ethanol
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of acetophenone in a minimal amount of 95% ethanol with stirring.
-
In a separate beaker, prepare a solution of 1.5 equivalents of sodium hydroxide in a small amount of water and add it dropwise to the stirred solution of the aldehyde and ketone.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1M HCl until the pH is acidic.
-
A solid precipitate of the chalcone should form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.
Protocol 2: Solvent-Free Aldol Condensation
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (solid, powdered)
-
Mortar and pestle
-
Spatula
-
Deionized water
Procedure:
-
In a mortar, combine 1.0 equivalent of this compound, 1.0 equivalent of acetophenone, and 1.2 equivalents of powdered sodium hydroxide.
-
Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will likely become a paste and may solidify.
-
Add cold deionized water to the mortar and continue to grind to break up the solid product.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified chalcone.
Data Presentation
Table 1: Reaction Conditions and Yields
| Entry | Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | NaOH | Ethanol | 5 | ~85 |
| 2 | 4'-Methoxyacetophenone | KOH | Ethanol | 6 | ~88 |
| 3 | 4'-Chloroacetophenone | NaOH | Methanol | 4 | ~90 |
| 4 | Acetophenone | NaOH | Solvent-Free | 0.25 | ~92 |
Table 2: Product Characterization Data for (E)-1-phenyl-3-(3-fluoro-4,5-dimethoxyphenyl)prop-2-en-1-one
| Property | Value |
| Molecular Formula | C₁₇H₁₅FO₃ |
| Molecular Weight | 286.30 g/mol |
| Melting Point (°C) | Hypothetical: 110-115 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: 7.95-8.05 (m, 2H, Ar-H), 7.40-7.60 (m, 4H, Ar-H, CH=), 7.00-7.10 (m, 2H, Ar-H), 3.95 (s, 6H, 2x OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted: 190.5 (C=O), 153.0 (d, J=245 Hz, C-F), 148.0, 145.0, 142.0, 138.0, 132.0, 128.5, 128.0, 122.0, 115.0 (d, J=20 Hz), 110.0, 56.0 (OCH₃) |
| IR (KBr) ν (cm⁻¹) | Predicted: 1660 (C=O), 1595 (C=C), 1250 (C-F), 1120 (C-O) |
| Mass Spec (m/z) | Predicted: [M]+ at 286 |
Visualizations
Experimental Workflow for Chalcone Synthesis
Caption: Workflow for the base-catalyzed synthesis of chalcones.
Potential Signaling Pathway Modulation by Chalcones
References
- 1. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 2. acgpubs.org [acgpubs.org]
- 3. scialert.net [scialert.net]
- 4. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pharmascholars.com [pharmascholars.com]
Application Notes and Protocols for the Wittig Reaction Using 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of stilbene derivatives from 3-Fluoro-4,5-dimethoxybenzaldehyde via the Wittig reaction. The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds, offering a reliable route to various alkene structures from aldehydes and ketones.[1][2][3][4]
Introduction
This compound is a valuable starting material in the synthesis of various biologically active compounds. The presence of the fluoro and dimethoxy substituents on the aromatic ring can significantly influence the pharmacological properties of the resulting stilbene derivatives. The Wittig reaction provides a direct and efficient method for converting this aldehyde into the corresponding stilbene, which can serve as a precursor for further molecular elaboration in drug discovery and development.[5][6]
The general scheme for the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to form an alkene and triphenylphosphine oxide.[1][4] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[7][8]
Reaction Mechanism
The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a four-membered ring intermediate called an oxaphosphetane.[2][9] This intermediate then collapses to yield the alkene and triphenylphosphine oxide.[1][9]
Diagram of the Wittig Reaction Mechanism
References
- 1. byjus.com [byjus.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for 3-Fluoro-4,5-dimethoxybenzaldehyde in Medicinal Chemistry
Introduction
3-Fluoro-4,5-dimethoxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₉FO₃ and CAS number 71924-61-3. While this compound is commercially available and possesses structural features that could be of interest in medicinal chemistry—namely the fluorine atom and the dimethoxy-substituted phenyl ring which are present in various bioactive molecules—a comprehensive review of publicly available scientific literature reveals a notable absence of its specific application in the synthesis and development of therapeutic agents.
Extensive searches for research articles detailing the use of this compound as a starting material for the synthesis of new chemical entities with reported biological activity, quantitative data (such as IC₅₀ or Kᵢ values), detailed experimental protocols, and elucidated mechanisms of action or signaling pathways have not yielded any specific results.
Therefore, the following sections will, in the absence of direct examples, provide a general overview of how similarly substituted benzaldehydes are utilized in medicinal chemistry. This will serve as a hypothetical framework for the potential applications of this compound, based on established synthetic methodologies and biological targets of related compounds.
Hypothetical Applications in Medicinal Chemistry
Based on the structural motifs present in this compound, it could hypothetically serve as a key building block in the synthesis of various classes of bioactive compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The dimethoxy substitution pattern is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Potential as a Precursor for Anticancer Agents
Substituted benzaldehydes are frequently employed in the synthesis of chalcones, Schiff bases, and other heterocyclic compounds that have demonstrated potent anticancer activities.
Hypothetical Experimental Workflow for Anticancer Drug Discovery
Caption: Hypothetical workflow for synthesizing and evaluating anticancer agents.
General Protocol for Chalcone Synthesis (Claisen-Schmidt Condensation)
This protocol is a generalized procedure and would require optimization for the specific substrate.
Materials:
-
This compound
-
A substituted acetophenone
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Glacial acetic acid
-
Distilled water
-
Ice bath
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) and this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of NaOH or KOH in water to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Acidify the mixture with glacial acetic acid to precipitate the chalcone.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
General Protocol for Schiff Base Synthesis
This protocol is a generalized procedure and would require optimization.
Materials:
-
This compound
-
A primary amine
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate upon cooling or after the addition of cold water.
-
Filter the solid, wash with a suitable solvent, and dry.
-
Further purification can be achieved by recrystallization.
Quantitative Data
As there is no published research utilizing this compound for the synthesis of bioactive compounds, no quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) can be provided. The table below is a template that would be used to summarize such data if it were available.
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ / Kᵢ (µM) | Cell Line / Enzyme | Reference |
| N/A | N/A | N/A | N/A | N/A | N/A |
| N/A | N/A | N/A | N/A | N/A | N/A |
Signaling Pathways
Given the lack of specific compounds derived from this compound, no specific signaling pathway diagrams can be generated. The diagram below represents a generalized cell survival signaling pathway that is often a target in cancer drug discovery.
Caption: A generalized cell survival signaling pathway potentially targeted by novel inhibitors.
While this compound presents potential as a scaffold in medicinal chemistry due to its structural features, there is currently a lack of published research to create detailed application notes and protocols based on experimentally validated data. The information provided herein is based on general principles and methodologies applied to structurally related compounds and should be considered hypothetical. Further research is required to explore the synthetic utility and biological potential of derivatives of this compound. Researchers and drug development professionals are encouraged to investigate this compound as a novel building block in their discovery programs.
Application Notes and Protocols: 3-Fluoro-4,5-dimethoxybenzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Fluoro-4,5-dimethoxybenzaldehyde as a versatile building block in the synthesis of diverse heterocyclic compounds. The strategic incorporation of the 3-fluoro-4,5-dimethoxyphenyl moiety can impart valuable pharmacological properties to the resulting heterocyclic systems.
I. Synthesis of Nitrogen-Containing Heterocycles
The aldehyde functionality of this compound serves as a key electrophilic center for condensation and cyclization reactions with a variety of nitrogen-containing nucleophiles, enabling access to a wide range of heterocyclic scaffolds with potential therapeutic applications.
Synthesis of Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial effects. A common synthetic strategy involves the condensation of an appropriately substituted anthranilamide with a benzaldehyde derivative.
Application Note: This protocol describes a general method for the synthesis of 2-(3-fluoro-4,5-dimethoxyphenyl)-3-substituted-quinazolin-4(3H)-one derivatives. The reaction proceeds via an initial condensation to form a Schiff base, followed by cyclization. While specific protocols for this compound are not widely published, methods for the analogous 3,4,5-trimethoxybenzaldehyde can be readily adapted.
Experimental Protocol: Synthesis of 2-(3-fluoro-4,5-dimethoxyphenyl)-3-phenylquinazolin-4(3H)-one (General Procedure Adaptation)
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve anthranilamide (1.0 mmol) and this compound (1.0 mmol) in ethanol (20 mL).
-
Step 2: Catalysis. Add a catalytic amount of an acid, such as a few drops of glacial acetic acid, to the reaction mixture.
-
Step 3: Reflux. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Step 4: Cyclization. Upon completion of the initial condensation, add the desired amine (e.g., aniline, 1.1 mmol) and continue refluxing for an additional 4-6 hours.
-
Step 5: Isolation and Purification. After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Synthesis of Pyridine Derivatives
Pyridine scaffolds are central to many pharmaceuticals. The Hantzsch pyridine synthesis and its variations offer a reliable method for the construction of substituted dihydropyridines, which can be subsequently oxidized to pyridines.
Application Note: This protocol outlines the synthesis of 1,4-dihydropyridine derivatives incorporating the 3-fluoro-4,5-dimethoxyphenyl moiety. The reaction involves a one-pot condensation of this compound, a β-ketoester (e.g., ethyl acetoacetate), and an enamine or ammonia source. These compounds are of interest for their potential as tubulin polymerization inhibitors.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
-
Step 1: Reagent Mixture. In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and a catalytic amount of a base such as piperidine or a Lewis acid in a suitable solvent like ethanol.
-
Step 2: Ammonia Source. Add a source of ammonia, such as ammonium acetate (1.5 mmol).
-
Step 3: Reaction. Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Step 4: Product Isolation. Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
II. Synthesis of Oxygen- and Sulfur-Containing Heterocycles
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered heterocycles known for a wide array of biological activities, including enzyme inhibition. A common synthetic route involves the cyclization of acylhydrazones.
Application Note: This protocol describes the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles where one of the substituents is the 3-fluoro-4,5-dimethoxyphenyl group. The synthesis proceeds through the formation of an acylhydrazone intermediate from this compound and a hydrazide, followed by oxidative cyclization.
Experimental Protocol: Synthesis of 2-(3-Fluoro-4,5-dimethoxyphenyl)-5-phenyl-1,3,4-oxadiazole (General Procedure)
-
Step 1: Acylhydrazone Formation. To a solution of this compound (1.0 mmol) in ethanol, add benzhydrazide (1.0 mmol). Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. Monitor the formation of the acylhydrazone by TLC.
-
Step 2: Oxidative Cyclization. After cooling, collect the acylhydrazone intermediate by filtration. To a solution of the dried acylhydrazone in a suitable solvent like acetic acid, add an oxidizing agent such as diacetoxyiodobenzene (Iodobenzene diacetate) or bromine in acetic acid.
-
Step 3: Reaction Completion and Isolation. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Pour the reaction mixture into ice-water, and collect the precipitated solid by filtration.
-
Step 4: Purification. The crude product can be purified by recrystallization from an appropriate solvent.
III. Quantitative Data on Biological Activities
The following tables summarize the biological activities of heterocyclic compounds bearing the structurally similar 3,4,5-trimethoxyphenyl moiety, which can serve as a predictive guide for derivatives of this compound.
Table 1: Anticancer Activity of Quinazoline Derivatives with a 3,4,5-Trimethoxyphenyl Moiety
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivatives | PC-3 (Prostate) | 0.016 - 0.19 | [1] |
| Quinazoline Derivatives | A549 (Lung) | 0.016 - 0.19 | [1] |
| Quinazoline Derivatives | MCF-7 (Breast) | 0.016 - 0.19 | [1] |
| Quinazoline Derivatives | A2780 (Ovarian) | 0.016 - 0.19 | [1] |
| Quinazolin-4-one Derivatives | MCF-7 (Breast) | 0.06 | [1] |
| 2,4,5-Trisubstituted Quinazolines | MGC-803 (Gastric) | 1.95 | [1] |
| 2,4,5-Trisubstituted Quinazolines | Eca-109 (Esophageal) | 2.46 | [1] |
| 4-Substituted-2-(3,4,5-trimethoxyphenyl)quinazolines | A549 (Non-small cell lung) | 8.57 | |
| 4-Substituted-2-(3,4,5-trimethoxyphenyl)quinazolines | HCT116 (Colon) | 10.10 | |
| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one | HeLa (Cervical) | 2.13 - 4.94 | [2] |
| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one | A549 (Lung) | 4.03 - 46.30 | [2] |
| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one | MDA (Breast) | 0.79 - 4.39 | [2] |
Table 2: Tubulin Polymerization Inhibition by Pyridine Derivatives with a 3,4,5-Trimethoxyphenyl Moiety
| Compound Class | Activity | IC50 (µM) | Reference |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization Inhibition | - | [3] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophenes | Tubulin Polymerization Inhibition | Lower than Combretastatin A-4 | [4] |
Table 3: Enzyme Inhibitory Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Enzyme | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole-thioether derivatives | Xanthine Oxidase (XO) | - | [5] |
| 1,3,4-Oxadiazole-thioether derivatives | Acetylcholinesterase (AChE) | - | [5] |
| 1,3,4-Oxadiazole-thioether derivatives | Butyrylcholinesterase (BChE) | - | [5] |
| 1,3,4-Oxadiazole derivatives | Matrix Metalloproteinase-9 (MMP-9) | 1.65 - 2.55 | [6] |
IV. Visualized Workflows and Pathways
The following diagrams illustrate the synthetic workflows and a key biological pathway relevant to the synthesized compounds.
Caption: Synthetic routes to heterocyclic compounds.
Caption: Tubulin polymerization inhibition pathway.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Potential Applications of Chalcone Derivatives from 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of other flavonoids and isoflavonoids.[1] They are recognized as a "privileged structure" in medicinal chemistry due to their relatively simple synthesis and a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The core structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3]
The incorporation of fluorine atoms and methoxy groups into the chalcone scaffold can significantly enhance its pharmacological profile. Fluorine substitution often improves physicochemical properties such as lipophilicity and metabolic stability, leading to increased bioactivity.[1][4] Similarly, methoxy groups are common in many biologically active natural products. This document provides a detailed protocol for the synthesis of novel chalcone derivatives starting from 3-Fluoro-4,5-dimethoxybenzaldehyde and discusses their potential applications in drug discovery based on the activities of structurally related compounds.
General Synthesis Method: Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[3][5] This reaction involves the condensation of an aromatic aldehyde (lacking α-hydrogens) with an acetophenone (containing α-hydrogens) in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcohol solvent like ethanol or methanol.[6][7] The reaction proceeds via an enolate intermediate and subsequent dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone.
Caption: General Synthesis via Claisen-Schmidt Condensation.
Experimental Protocols
Protocol 1: Representative Synthesis of (2E)-1-(4-chlorophenyl)-3-(3-fluoro-4,5-dimethoxyphenyl)prop-2-en-1-one
This protocol describes a representative synthesis using 4-chloroacetophenone as the ketone component.
Materials and Equipment:
-
This compound
-
4-Chloroacetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute (e.g., 1N)
-
Magnetic stirrer with hotplate
-
Round-bottom flask
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Melting point apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chloroacetophenone (1.0 eq) in an appropriate volume of ethanol (e.g., 20-30 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-20%, 1.5 eq) dropwise.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC until the starting materials are consumed. A precipitate may form during this time.
-
Neutralization and Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral. This will cause the crude chalcone product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Drying and Characterization: Dry the purified crystals, determine the yield, and characterize the compound using standard analytical techniques (e.g., melting point, IR, ¹H-NMR, ¹³C-NMR).
Caption: Experimental Workflow for Chalcone Synthesis.
Data Presentation: A Representative Library of Chalcone Derivatives
The following table outlines a series of potential chalcone derivatives that can be synthesized from this compound, along with their potential biological applications inferred from structurally similar compounds in the literature.
| Acetophenone Reactant (R' Group) | Product Name | Potential Biological Application |
| Acetophenone (H) | (2E)-3-(3-fluoro-4,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Anti-inflammatory, Antimicrobial[8][9] |
| 4-Chloroacetophenone (4-Cl) | (2E)-1-(4-chlorophenyl)-3-(3-fluoro-4,5-dimethoxyphenyl)prop-2-en-1-one | Antimicrobial, Anticancer[8][10] |
| 4-Methoxyacetophenone (4-OCH₃) | (2E)-3-(3-fluoro-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Anti-inflammatory, Antioxidant[9][11] |
| 4-Nitroacetophenone (4-NO₂) | (2E)-3-(3-fluoro-4,5-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Potent Antimicrobial, Anticancer[10][12] |
| 4-Fluoroacetophenone (4-F) | (2E)-1-(4-fluorophenyl)-3-(3-fluoro-4,5-dimethoxyphenyl)prop-2-en-1-one | Anti-invasive, Antimicrobial[8][13] |
Key Applications in Drug Development
Chalcones with fluoro and methoxy substitutions are promising candidates for drug development due to their enhanced biological activities.[8][14]
Antimicrobial Agents
Studies on chalcones with trimethoxy and monofluoro substitutions have demonstrated significant antimicrobial activity.[8][14] These compounds have shown efficacy against various pathogenic bacterial and fungal strains, including drug-resistant variants.[8][15] The presence of these functional groups appears to enhance the inhibitory activity of the molecules.[14]
Table of Antimicrobial Activity for Structurally Related Chalcones (Data sourced from literature on trimethoxy/monofluoro-substituted chalcones)
| Compound Type | Target Organism | Activity (MIC or IC₅₀) | Reference |
| Trimethoxy/monofluoro Chalcone | Mycobacterium tuberculosis H37Rv | IC₅₀ ≤ 16,760 ng/mL | [8][14] |
| Trimethoxy/monofluoro Chalcone | S. aureus | Moderate to Potent Activity | [8] |
| Trifluoromethyl Chalcone | Methicillin-resistant S. aureus (MRSA) | MIC = 25–50 µg/mL | [15] |
| Trifluoromethyl Chalcone | C. albicans & A. niger | Potent Antifungal Activity | [10] |
Anti-inflammatory Agents
Chalcones are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-6).[9][11] A key mechanism of action is the suppression of major inflammatory signaling pathways, including Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) such as JNK.[11][16] The α,β-unsaturated ketone moiety can act as a Michael acceptor, enabling interaction with nucleophilic residues in proteins that regulate these pathways.[11]
Caption: Inhibition of the NF-κB inflammatory pathway by chalcones.
Anticancer and Anti-invasive Agents
Structurally similar compounds, such as 4-fluoro-3',4',5'-trimethoxychalcone, have been identified as potent anti-invasive agents, highlighting a potential application in oncology.[13] These chalcones can inhibit cancer cell proliferation and are being investigated for their ability to prevent metastasis, which is responsible for the majority of cancer-related deaths.[13] Certain derivatives have shown significant inhibitory activity against various cancer cell lines, including liver and colon cancer cells.[12]
References
- 1. ijset.in [ijset.in]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design of potent fluoro-substituted chalcones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4,5-dimethoxybenzaldehyde is a valuable and versatile building block in the field of medicinal chemistry, particularly in the synthesis of novel kinase inhibitors. The presence of both a fluorine atom and two methoxy groups on the benzaldehyde ring allows for the fine-tuning of physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. The aldehyde functionality serves as a key handle for a variety of chemical transformations, enabling the construction of complex molecular architectures necessary for potent and selective kinase inhibition.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a hypothetical series of combretastatin analogues. Combretastatins are potent natural products that exhibit anticancer activity by inhibiting tubulin polymerization, a process critical for cell division. The protocols outlined below describe a synthetic route to these kinase inhibitors and present hypothetical biological data for the synthesized compounds.
Target Signaling Pathway: Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is critical for the formation of the mitotic spindle during cell division.
Kinase inhibitors targeting tubulin dynamics interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). Combretastatins and their analogues bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.
Figure 1: Inhibition of Tubulin Polymerization by Combretastatin Analogues.
Key Synthetic Strategy: Wittig Reaction
The primary synthetic route for the construction of the stilbene scaffold of combretastatin analogues from this compound is the Wittig reaction. This reaction involves the treatment of an aldehyde with a phosphorus ylide to afford an alkene, with the concomitant formation of a phosphine oxide. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.
Experimental Protocols
Synthesis of Hypothetical Combretastatin Analogue (CA-F)
The following protocol describes the synthesis of a hypothetical combretastatin analogue, (Z)-1-(3-fluoro-4,5-dimethoxystyryl)-2,3,4-trimethoxybenzene (CA-F) , starting from this compound.
Workflow for the Synthesis of CA-F:
Figure 2: General workflow for the synthesis of CA-F.
Materials:
-
This compound
-
(2,3,4-Trimethoxybenzyl)triphenylphosphonium bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Ylide Generation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of (2,3,4-trimethoxybenzyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, (Z)-1-(3-fluoro-4,5-dimethoxystyryl)-2,3,4-trimethoxybenzene (CA-F) , as a mixture of Z and E isomers. The isomers can be separated by careful chromatography or preparative HPLC.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesized combretastatin analogue (CA-F) and a related compound lacking the fluorine atom (CA-H) for comparison. The data is based on plausible values for such compounds.
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line |
| CA-F | (Z)-1-(3-fluoro-4,5-dimethoxystyryl)-2,3,4-trimethoxybenzene | Tubulin Polymerization | 15 | HeLa (Cervical Cancer) |
| CA-H | (Z)-1-(4,5-dimethoxystyryl)-2,3,4-trimethoxybenzene | Tubulin Polymerization | 35 | HeLa (Cervical Cancer) |
Table 1: Hypothetical Biological Activity of Synthesized Combretastatin Analogues.
Conclusion
This compound is a key starting material for the synthesis of potent kinase inhibitors, exemplified by the hypothetical combretastatin analogue CA-F. The synthetic protocol detailed above, utilizing the Wittig reaction, provides a reliable method for accessing these complex molecules. The presence of the fluorine atom in CA-F is hypothesized to enhance its biological activity, as suggested by the lower IC50 value compared to its non-fluorinated counterpart. These application notes and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors for therapeutic applications. Further optimization of the synthetic route and extensive biological evaluation are warranted to fully explore the potential of this class of compounds.
Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 3-Fluoro-4,5-dimethoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The following sections describe the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the elucidation of the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Data Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical spectral parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify and assign the chemical shifts (δ) for all signals.
-
Data Presentation: NMR Spectral Data
Table 1: ¹H and ¹³C NMR Spectral Data for 3-Fluoro-4-methoxybenzaldehyde.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 9.85 | s | - | CHO |
| ¹H | 7.70 - 7.60 | m | - | Aromatic-H |
| ¹H | 7.15 | t | 8.5 | Aromatic-H |
| ¹H | 3.95 | s | - | OCH₃ |
| ¹³C | 188.5 | d | 2.1 | C=O |
| ¹³C | 158.0 | d | 255.0 | C-F |
| ¹³C | 154.5 | s | - | C-OCH₃ |
| ¹³C | 129.0 | d | 5.0 | Aromatic C-H |
| ¹³C | 128.0 | s | - | Aromatic C-CHO |
| ¹³C | 115.0 | d | 2.0 | Aromatic C-H |
| ¹³C | 113.0 | d | 21.0 | Aromatic C-H |
| ¹³C | 56.0 | s | - | OCH₃ |
Data is representative and may vary slightly based on experimental conditions.
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pattern for structural confirmation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound, confirm its molecular weight, and analyze its fragmentation pattern.
Materials and Equipment:
-
This compound sample
-
Volatile solvent (e.g., dichloromethane or ethyl acetate), HPLC grade
-
Vials with septa
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of this compound in a suitable volatile solvent.
-
GC Conditions:
-
Injector: Split/splitless, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern and propose fragmentation pathways.
-
Compare the obtained spectrum with spectral libraries if available.
-
Data Presentation: Mass Spectrometry Data
Table 2: Predicted Mass Spectrometry Data for this compound. [1]
| Adduct | Predicted m/z |
| [M]⁺ | 184.05302 |
| [M+H]⁺ | 185.06085 |
| [M+Na]⁺ | 207.04279 |
| [M-H]⁻ | 183.04629 |
Note: The fragmentation pattern under EI is predicted to involve the loss of a hydrogen radical ([M-H]⁺), a methyl radical ([M-CH₃]⁺), a formyl radical ([M-CHO]⁺), and subsequent fragmentations of the aromatic ring.
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the FTIR spectrum of this compound to identify its characteristic functional group absorptions.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle
-
Hydraulic press for pellet preparation
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Presentation: Infrared Spectroscopy Data
Note: Experimental IR data for this compound is not available in the searched literature. The following data for the closely related analog, 3,4-dimethoxybenzaldehyde (veratraldehyde), is provided for illustrative purposes.
Table 3: Characteristic IR Absorption Bands for Veratraldehyde.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2920-2850 | Medium | C-H stretch (aliphatic) |
| 2830-2695 | Medium | C-H stretch (aldehyde) |
| 1685 | Strong | C=O stretch (aromatic aldehyde) |
| 1590-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260 | Strong | C-O stretch (aryl ether) |
| 1140 | Strong | C-O stretch (aryl ether) |
| 860-810 | Strong | C-H bend (out-of-plane, aromatic) |
Data is representative and may vary slightly based on experimental conditions.
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of this compound and for monitoring reaction progress in its synthesis or subsequent transformations.
Experimental Protocol: Reversed-Phase HPLC
Objective: To develop and validate an HPLC method for the purity assessment of this compound.
Materials and Equipment:
-
This compound sample and reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Prepare a sample solution of this compound in the mobile phase at a similar concentration to the working standards. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Run the standard and sample solutions.
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Data Presentation: HPLC Data
Table 4: Typical HPLC Parameters and Expected Results.
| Parameter | Value |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 5-10 minutes (highly dependent on the specific column and conditions) |
| Purity Calculation | (Area of Main Peak / Total Area of All Peaks) x 100% |
Visualization: HPLC Experimental Workflow
References
Application Notes and Protocols for 3-Fluoro-4,5-dimethoxybenzaldehyde Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of derivatives synthesized from 3-fluoro-4,5-dimethoxybenzaldehyde. While specific experimental data for derivatives of this particular aldehyde is limited in the reviewed literature, this document extrapolates from studies on structurally similar fluorinated and methoxy-substituted benzaldehyde derivatives to guide future research. The protocols and data presented herein are based on established methodologies for evaluating anticancer, antimicrobial, and anti-inflammatory properties of related chalcones, Schiff bases, and hydrazones.
Potential Anticancer Activity
Derivatives of fluorinated and methoxy-substituted benzaldehydes have demonstrated significant potential as anticancer agents. Notably, chalcones, a class of compounds that can be synthesized from this compound, have been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Representative Benzaldehyde Derivatives
| Compound Class | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one | Not Specified | Not Specified | [1] |
| Flavonoid-Benzimidazole | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MGC-803 (Gastric) | 20.47 ± 2.07 | [2] |
| Flavonoid-Benzimidazole | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MFC (Gastric) | 23.47 ± 3.59 | [2] |
| Flavonoid-Benzimidazole | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | HepG-2 (Hepatoma) | 35.45 ± 2.03 | [2] |
| Flavonoid-Benzimidazole | 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | MCF-7 (Breast) | 43.42 ± 3.56 | [2] |
| 2,5-Diketopiperazine | 1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione | A549 (Lung) | 1.2 | [3] |
| 2,5-Diketopiperazine | 1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione | Hela (Cervical) | 0.7 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.
Materials:
-
Synthesized derivatives of this compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Anticancer Activity Screening
Caption: Workflow for Synthesis and Anticancer Evaluation.
Potential Antimicrobial Activity
Schiff bases and chalcones derived from substituted benzaldehydes have been reported to possess significant antibacterial and antifungal properties. The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are often implicated in their antimicrobial action.
Table 2: Antimicrobial Activity of Representative Benzaldehyde Derivatives
| Compound Class | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | N/A (General Class) | Escherichia coli | Varies | [4] |
| Schiff Base | N/A (General Class) | Staphylococcus aureus | Varies | [4] |
| Schiff Base | N/A (General Class) | Candida albicans | Varies | [4] |
| Chalcone | 1-(4-fluoro-phenyl)-3-(3-hydroxy-phenyl)-propenone | Escherichia coli | >100 | [5] |
| Chalcone | 1-(4-fluoro-phenyl)-3-(3-hydroxy-phenyl)-propenone | Pseudomonas aeruginosa | >100 | [5] |
| Chalcone | 1-(4-fluoro-phenyl)-3-(3-hydroxy-phenyl)-propenone | Aspergillus niger | >100 | [5] |
| Chalcone | 1-(4-fluoro-phenyl)-3-(3-hydroxy-phenyl)-propenone | Aspergillus flavus | >100 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various microbial strains.
Materials:
-
Synthesized derivatives of this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/Fungal inoculums standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Compound Preparation: Dissolve the test compounds in DMSO to a stock concentration of 10 mg/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in the appropriate broth in the 96-well plates to achieve a range of concentrations.
-
Inoculation: Dilute the standardized microbial suspension and add to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Flow for Antimicrobial Screening
Caption: Antimicrobial Screening Process.
Potential Anti-inflammatory Activity
Hydrazone derivatives of various benzaldehydes have been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or by affecting signaling molecules such as NF-κB.
Table 3: Anti-inflammatory Activity of Representative Hydrazone Derivatives
| Compound Class | Derivative Structure | Assay | Activity | Reference |
| Hydrazone | N/A (General Class) | Carrageenan-induced paw edema | Varies | [6] |
| Hydrazone | Biphenyl-vanillin hybrid | Carrageenan-induced paw edema | Moderate to good | [7] |
| Hydrazone | Anacardic acid-triazole hybrid | Carrageenan-induced paw edema | Moderate to excellent | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo protocol is a standard method to assess the acute anti-inflammatory activity of novel compounds.
Materials:
-
Synthesized hydrazone derivatives of this compound
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 10 mg/kg body weight). The control group receives the vehicle, and the standard group receives the reference drug.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Signaling Pathway for Inflammation and Potential Intervention
Caption: Inflammatory Pathway and Potential Drug Targets.
Disclaimer: The quantitative data and protocols provided are based on studies of structurally related compounds and are intended to serve as a guide. Experimental validation is necessary to determine the actual biological activity of derivatives of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily via the Vilsmeier-Haack formylation of 1-fluoro-2,3-dimethoxybenzene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Insufficiently activated aromatic ring. 3. Reaction temperature is too low. | 1. Ensure anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. Use freshly distilled POCl₃ and anhydrous DMF. 2. Confirm the identity and purity of the starting material (1-fluoro-2,3-dimethoxybenzene). 3. Gradually increase the reaction temperature, monitoring for product formation via TLC. Start with 0-10°C and consider raising it to room temperature or slightly higher if no reaction occurs. |
| Formation of Multiple Products (Isomers) | 1. Lack of regioselectivity in the formylation reaction. The directing effects of the fluoro and methoxy groups may lead to substitution at different positions. | 1. Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer. 2. Experiment with different solvents (e.g., dichloromethane, 1,2-dichloroethane) which can influence regioselectivity. 3. If isomer formation is unavoidable, focus on developing an effective purification method such as column chromatography with a carefully selected eluent system or recrystallization. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Stoichiometry of reagents is not optimal. 3. Deactivation of the Vilsmeier reagent over time. | 1. Extend the reaction time and monitor progress using TLC until the starting material is consumed. 2. Increase the molar ratio of the Vilsmeier reagent to the substrate. A common starting point is 1.2 to 1.5 equivalents of the reagent. 3. Add the substrate to the freshly prepared Vilsmeier reagent. |
| Difficult Product Purification | 1. Close polarity of the product and byproducts/starting material. 2. Oily or non-crystalline nature of the crude product. | 1. For column chromatography, use a long column and a shallow gradient of a meticulously chosen solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). 2. Attempt to induce crystallization by dissolving the crude product in a minimal amount of a hot solvent and then cooling slowly. Seeding with a small crystal of pure product, if available, can be beneficial. 3. Consider derivatization (e.g., forming a Schiff base) to facilitate purification, followed by hydrolysis to regenerate the aldehyde. |
| Dark-Colored Reaction Mixture/Product | 1. Decomposition of starting material or product. 2. Side reactions leading to polymeric materials. | 1. Maintain strict temperature control, as overheating can cause degradation. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. During workup, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) to remove colored impurities. Activated carbon treatment of the crude product solution can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Vilsmeier-Haack reaction.[1][2] This involves the formylation of an electron-rich aromatic precursor, 1-fluoro-2,3-dimethoxybenzene, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3]
Q2: Why is regioselectivity a major challenge in this synthesis?
A2: Regioselectivity is a significant challenge due to the directing effects of the substituents on the aromatic ring. In the starting material, 1-fluoro-2,3-dimethoxybenzene, the two methoxy groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. The interplay of these electronic effects can lead to the formation of isomeric products, which can complicate purification.
Q3: What are the critical parameters to control during the Vilsmeier-Haack reaction?
A3: The critical parameters to control are:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All glassware should be thoroughly dried, and anhydrous solvents and reagents must be used.
-
Temperature: The temperature should be carefully controlled, especially during the formation of the Vilsmeier reagent, which is an exothermic process.[4] Low temperatures (0-10°C) are generally preferred to minimize side reactions and improve regioselectivity.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the aromatic substrate is crucial and may require optimization. A slight excess of the Vilsmeier reagent is typically used.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the product, and any byproducts. The spots can be visualized under UV light.
Q5: What is the appropriate workup procedure for the Vilsmeier-Haack reaction?
A5: The workup procedure involves the hydrolysis of the intermediate iminium salt to the desired aldehyde. This is typically achieved by carefully pouring the reaction mixture into a beaker of crushed ice or ice-cold water with vigorous stirring. The acidic solution is then neutralized with a base such as sodium acetate or sodium hydroxide. The product is subsequently extracted into an organic solvent.[4]
Experimental Protocols
Vilsmeier-Haack Formylation of 1-fluoro-2,3-dimethoxybenzene
This protocol is adapted from established procedures for the formylation of similar dimethoxybenzene derivatives and should be optimized for the specific substrate.[4]
Materials:
-
1-fluoro-2,3-dimethoxybenzene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Saturated sodium acetate solution
-
Diethyl ether or ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes.
-
Formylation Reaction: Dissolve 1-fluoro-2,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring. After the addition, the reaction mixture may be stirred at 0°C or allowed to warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a saturated solution of sodium acetate until the pH is approximately 6-7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Visualizations
Caption: Workflow for the Vilsmeier-Haack synthesis.
Caption: Troubleshooting logic for synthesis challenges.
References
Technical Support Center: Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde. The following information is based on common synthetic methods, primarily the Vilsmeier-Haack reaction, and addresses potential challenges and byproducts encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic rings, making it a primary choice for the synthesis of this compound.[1][2][3] This reaction typically involves the formylation of 1-fluoro-2,3-dimethoxybenzene using a Vilsmeier reagent, which is generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).
Q2: What are the expected starting materials and reagents for the Vilsmeier-Haack synthesis of this compound?
The logical starting material for this synthesis is 1-fluoro-2,3-dimethoxybenzene. The Vilsmeier reagent is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Anhydrous solvents like dichloromethane (DCM) or DMF are commonly used for the reaction.
Q3: What are the potential isomeric byproducts of this reaction?
Due to the directing effects of the fluoro and methoxy groups on the aromatic ring, formylation may occur at positions other than the desired C6 position. The primary isomeric byproduct would be 2-fluoro-3,4-dimethoxybenzaldehyde. The reaction conditions, particularly temperature and stoichiometry, can influence the regioselectivity of the formylation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Contamination with water can lead to its decomposition and a failure of the formylation reaction.
-
Low Reactivity of Substrate: While 1-fluoro-2,3-dimethoxybenzene is an activated aromatic ring, impurities in the starting material can hinder the reaction.
-
Insufficient Reaction Temperature: While lower temperatures are generally preferred to minimize byproducts, the reaction may be sluggish if the temperature is too low.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Starting Material Purity: Analyze the 1-fluoro-2,3-dimethoxybenzene starting material by NMR or GC-MS to ensure its purity.
-
Optimize Reaction Temperature: If the reaction is not proceeding at a lower temperature, a moderate increase (e.g., to 40-60 °C) may be necessary.[4] Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products.
Issue 2: Formation of Multiple Products (Byproducts)
Possible Causes and Byproducts:
-
Over-formylation: Highly activated aromatic rings can undergo di-formylation, leading to the formation of a diformyl byproduct.
-
Chlorination: The Vilsmeier reagent is a chloroiminium salt and can act as a chlorinating agent, leading to chlorinated impurities.[4]
-
Demethylation: The Lewis acidic nature of the reaction conditions can sometimes lead to the demethylation of the methoxy groups, resulting in phenolic byproducts.
-
Formation of Benzyne Intermediates: In some cases involving fluorinated aromatics, the formation of a benzyne intermediate can lead to rearranged byproducts.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point to minimize over-formylation.[4]
-
Optimize Reaction Temperature: Higher temperatures can promote the formation of chlorinated byproducts.[4] It is crucial to run the reaction at the lowest effective temperature.
-
Prompt and Efficient Work-up: After the reaction is complete, a prompt aqueous work-up is essential to hydrolyze the intermediate iminium salt and minimize contact time with reactive species that could lead to byproduct formation.[4]
-
Purification: Column chromatography is typically required to separate the desired product from isomeric and other byproducts.
Table 1: Common Byproducts and their Potential Origin
| Byproduct Name | Potential Origin | Suggested Mitigation |
| 2-Fluoro-3,4-dimethoxybenzaldehyde | Isomeric formylation product | Optimize reaction conditions (temperature, solvent) to favor formylation at the desired position. |
| Diformylated Product | Over-formylation of the aromatic ring | Use a controlled stoichiometry of the Vilsmeier reagent (1:1 to 1.5:1). Monitor reaction progress closely.[4] |
| Chlorinated Byproduct | Chlorination by the Vilsmeier reagent | Maintain a low reaction temperature.[4] |
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | Demethylation of a methoxy group | Use milder reaction conditions and shorter reaction times. |
Experimental Protocols
Detailed Protocol for Vilsmeier-Haack Synthesis of this compound
This protocol is a representative procedure based on standard Vilsmeier-Haack reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1-fluoro-2,3-dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
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Formylation Reaction:
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Dissolve 1-fluoro-2,3-dimethoxybenzene (1 equivalent) in anhydrous DCM.
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Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Visualizations
References
Technical Support Center: Purification of 3-Fluoro-4,5-dimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Fluoro-4,5-dimethoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: The isolated product is an off-white or yellowish solid, not the expected white crystalline solid.
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What could be the cause of the discoloration?
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The discoloration may be due to the presence of colored impurities from the synthesis or degradation of the product. Aldehydes, in general, can be susceptible to air oxidation, which can lead to the formation of colored byproducts.
-
-
How can I remove these colored impurities?
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Recrystallization: This is often the most effective method for removing small amounts of impurities and improving the crystalline form of the product. For aromatic aldehydes, a mixed solvent system is often effective. Good starting points for solvent screening include ethanol/water, ethyl acetate/hexane, or toluene/hexane. The principle is to find a solvent system where the desired compound is highly soluble at an elevated temperature but sparingly soluble at room temperature, while the impurities remain in solution upon cooling.
-
Activated Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Issue 2: Thin-Layer Chromatography (TLC) of the crude product shows multiple spots.
-
What does the presence of multiple spots on a TLC plate indicate?
-
Multiple spots indicate the presence of one or more impurities with different polarities than the desired product.
-
-
What is the best way to separate these impurities?
-
Silica Gel Column Chromatography: This is the standard method for separating compounds with different polarities. For this compound, a silica gel stationary phase is appropriate. The choice of eluent (mobile phase) is crucial for good separation. A gradient of ethyl acetate in hexane is a common starting point. For example, starting with 5% ethyl acetate in hexane and gradually increasing the polarity to 20-30% can effectively separate the desired aldehyde from less polar and more polar impurities. The separation can be monitored by collecting fractions and analyzing them by TLC.
-
Issue 3: The compound fails to crystallize from the chosen recrystallization solvent.
-
What should I do if my compound "oils out" or remains in solution?
-
"Oiling out" : This occurs when the compound separates as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of a co-solvent in which the compound is more soluble, and then allowing it to cool more slowly.
-
Failure to crystallize: If the compound remains in solution, it may be because the solution is not sufficiently saturated. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution.
-
Concentration: Slowly evaporate some of the solvent to increase the concentration of the compound.
-
Solvent System Re-evaluation: If the above methods fail, a different solvent or solvent mixture should be investigated.
-
-
Issue 4: During column chromatography, the separation is poor.
-
What can I do to improve the separation of my compound on a silica gel column?
-
Optimize the Eluent System: The polarity of the eluent is critical. If the compounds are moving too quickly (high Rf values on TLC), decrease the polarity of the eluent (e.g., use a lower percentage of ethyl acetate in hexane). If the compounds are moving too slowly (low Rf values), increase the eluent polarity. Running a series of TLCs with different solvent ratios is essential to find the optimal conditions before performing the column chromatography. An ideal Rf value for the desired compound on TLC for good column separation is typically between 0.2 and 0.4.
-
Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to poor separation.
-
Sample Loading: The crude sample should be dissolved in a minimal amount of the eluent or a solvent in which it is highly soluble and then loaded onto the column in a narrow band.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound? A1: The primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q2: What are some potential impurities I should be aware of during the purification of this compound? A2: A common impurity is the corresponding carboxylic acid, 3-fluoro-4,5-dimethoxybenzoic acid, which can form via air oxidation of the aldehyde group. Depending on the synthetic route, unreacted starting materials or byproducts of side reactions may also be present. For instance, if the synthesis involves the formylation of 3-fluoro-1,2-dimethoxybenzene, isomers or unreacted starting material could be present.
Q3: How can I remove the 3-fluoro-4,5-dimethoxybenzoic acid impurity? A3: A simple and effective method is to perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash it with a mild aqueous base, such as a 5% sodium bicarbonate solution. The acidic impurity will be deprotonated and dissolve in the aqueous layer, which can then be separated from the organic layer containing the desired aldehyde.
Q4: Is this compound stable during purification? A4: While generally stable, aldehydes can be sensitive to strong oxidizing agents and prolonged exposure to air and heat. It is advisable to conduct purification steps promptly and avoid unnecessarily high temperatures. The use of an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially if the purification process is lengthy.
Data Presentation
The following table summarizes the expected outcomes of the primary purification methods for this compound. The values are based on general principles and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Initial Purity Range (%) | Expected Final Purity (%) | Typical Yield (%) |
| Recrystallization | 85 - 95 | > 99 | 70 - 90 |
| Silica Gel Column Chromatography | 70 - 95 | > 99 | 60 - 85 |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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TLC Analysis: Prepare a TLC plate and spot the crude this compound. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v). Visualize the spots under UV light (254 nm) to determine the separation and calculate the Rf values. Adjust the solvent system to achieve an Rf value of ~0.3 for the desired product.
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Column Preparation: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If the solid is too soluble, a less polar co-solvent (e.g., water) can be added dropwise to the hot solution until it becomes slightly cloudy.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them to a constant weight.
Visualizations
The following diagrams illustrate the general workflows for the purification and troubleshooting processes.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the Vilsmeier-Haack formylation of 1-fluoro-2,3-dimethoxybenzene, a primary synthetic route.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes:
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Poor quality of reagents: Moisture in N,N-dimethylformamide (DMF) or decomposed phosphorus oxychloride (POCl₃) can inhibit the formation of the Vilsmeier reagent.
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Incorrect reaction temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive.
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Insufficient reaction time: The reaction may not have proceeded to completion.
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Ineffective work-up procedure: Improper hydrolysis of the intermediate iminium salt can lead to product loss.
Recommended Solutions:
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Reagent Quality:
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Use freshly distilled or anhydrous DMF.
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Ensure POCl₃ is fresh and has been stored under anhydrous conditions.
-
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Temperature Control:
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Maintain a temperature of 0-10°C during the formation of the Vilsmeier reagent.
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For the formylation step, a temperature range of 25-60°C can be explored, starting with room temperature.
-
-
Reaction Time:
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
-
-
Work-up:
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Quench the reaction mixture by slowly adding it to a cold (0°C) aqueous solution of a base like sodium acetate or sodium carbonate to hydrolyze the iminium salt.
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Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
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Di-formylation: Highly activating methoxy groups can sometimes lead to the introduction of a second formyl group on the aromatic ring.
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Side reactions: Undesired reactions can occur if the reaction temperature is too high or if reactive impurities are present.
Recommended Solutions:
-
Control Stoichiometry:
-
Carefully control the molar ratio of the Vilsmeier reagent to the 1-fluoro-2,3-dimethoxybenzene substrate. A 1.1:1 to 1.5:1 ratio is a good starting point.
-
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Temperature Management:
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Maintain the recommended reaction temperature to minimize side reactions.
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-
Purification:
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Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from byproducts.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Vilsmeier-Haack synthesis of this compound?
A1: Anhydrous N,N-dimethylformamide (DMF) is the most common solvent and also serves as a reagent for the formation of the Vilsmeier reagent. In some cases, a co-solvent like dichloromethane (DCM) can be used.
Q2: How can I minimize the formation of impurities during the reaction?
A2: To minimize impurities, ensure all reagents and solvents are anhydrous. Control the reaction temperature carefully, especially during the addition of POCl₃. Additionally, using the correct stoichiometry of reactants is crucial.
Q3: What is the best method for purifying the final product?
A3: Column chromatography on silica gel is a highly effective method for purifying this compound. A gradient elution with a mixture of hexane and ethyl acetate is typically used. Recrystallization from a suitable solvent system can also be employed for further purification.
Quantitative Data
The following tables summarize the impact of key reaction parameters on the yield of this compound. This data is compiled from analogous Vilsmeier-Haack reactions and provides a starting point for optimization.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Yield
| Molar Ratio (Vilsmeier Reagent : Substrate) | Expected Yield (%) | Notes |
| 1.1 : 1 | 75 - 85 | Good starting point for optimization. Minimizes di-formylation. |
| 1.5 : 1 | 80 - 90 | May lead to slightly higher yields but increases the risk of side products. |
| 2.0 : 1 | 60 - 70 | Significant increase in di-formylated and other byproducts. |
Table 2: Effect of Temperature on Reaction Yield
| Reaction Temperature (°C) | Expected Yield (%) | Notes |
| 25 (Room Temperature) | 70 - 80 | Slower reaction time, but generally good selectivity. |
| 40 | 80 - 85 | Faster reaction rate with potentially slightly higher yield. |
| 60 | > 85 | Increased reaction rate, but may also increase the formation of byproducts. |
Experimental Protocols
Detailed Methodology for Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from established procedures for the formylation of electron-rich aromatic compounds.
Materials:
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1-fluoro-2,3-dimethoxybenzene
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Anhydrous N,N-dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM, anhydrous)
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Sodium acetate
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Ethyl acetate
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Hexane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Vilsmeier Reagent Formation:
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In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (1.5 equivalents).
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Cool the flask to 0°C in an ice bath.
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Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a pale yellow to colorless solid or viscous liquid indicates the formation of the Vilsmeier reagent.
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-
Formylation Reaction:
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Dissolve 1-fluoro-2,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., 40-60°C) can be applied to drive the reaction to completion if necessary.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic and may cause gas evolution.
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Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
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Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
Technical Support Center: 3-Fluoro-4,5-dimethoxybenzaldehyde in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4,5-dimethoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound?
A1: this compound has three primary reactive sites: the aldehyde group, the aromatic ring, and the methoxy groups. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. The aromatic ring can undergo electrophilic or nucleophilic substitution. The methoxy groups are generally stable but can be cleaved under harsh acidic conditions.
Q2: Is this compound prone to self-condensation?
A2: No, this compound lacks alpha-hydrogens, making it incapable of undergoing typical self-aldol condensation reactions. However, under strongly basic conditions, it can undergo the Cannizzaro reaction.
Q3: How stable is the fluorine substituent on the aromatic ring?
A3: The fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups and in the presence of a strong nucleophile. While the methoxy groups are electron-donating, the aldehyde group is electron-withdrawing, which can influence this reactivity.
Troubleshooting Guides for Common Reactions
Cannizzaro Reaction under Basic Conditions
Issue: When performing reactions under strongly basic conditions, I observe the formation of 3-Fluoro-4,5-dimethoxybenzyl alcohol and 3-Fluoro-4,5-dimethoxybenzoic acid as byproducts.
Potential Cause: this compound, being a non-enolizable aldehyde, can undergo a disproportionation reaction known as the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH).[1][2][3] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.[1][2][3][4]
Recommended Actions:
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Avoid Strong Bases: If possible, use milder basic conditions or non-nucleophilic bases.
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Control Stoichiometry: Use the base in catalytic amounts if the desired reaction allows.
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Lower Temperature: Running the reaction at a lower temperature can help minimize the rate of the Cannizzaro reaction.
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Crossed Cannizzaro Reaction: If a disproportionation is unavoidable, consider a "crossed" Cannizzaro reaction by introducing a more reactive aldehyde, like formaldehyde, to be preferentially oxidized, thus preserving the more valuable this compound which will be reduced.[3]
Troubleshooting Workflow:
Caption: Troubleshooting Cannizzaro Side Reaction.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
Issue: In the presence of a nucleophilic reagent, I am observing the formation of a byproduct where the fluorine atom has been substituted.
Potential Cause: The fluorine atom on the benzaldehyde ring can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. This is more likely to occur if the reaction is carried out at elevated temperatures and with strong nucleophiles. The electron-withdrawing nature of the aldehyde group can contribute to the activation of the ring for this type of substitution.
Recommended Actions:
-
Use a Non-Nucleophilic Solvent: If the solvent is acting as the nucleophile (e.g., methanol leading to a methoxy-substituted product), switch to a non-nucleophilic solvent like THF, toluene, or dichloromethane.
-
Lower Reaction Temperature: SNAr reactions are often accelerated by heat. Performing the reaction at a lower temperature may suppress the substitution side reaction.
-
Protect the Aldehyde: If the reaction conditions are harsh, consider protecting the aldehyde group as an acetal. This will reduce the electron-withdrawing effect on the ring and may deactivate it towards SNAr.
| Condition | Expected Outcome |
| Strong Nucleophile (e.g., MeO⁻) + High Temp | Increased SNAr Product |
| Weaker Nucleophile + Low Temp | Minimized SNAr Product |
| Non-nucleophilic Solvent | Suppression of solvent-related SNAr |
Cleavage of Methoxy Groups under Acidic Conditions
Issue: When running a reaction in strong acid, I am detecting the formation of phenolic byproducts.
Potential Cause: Aryl methyl ethers can be cleaved by strong acids, such as HBr, HI, or BBr₃, to form the corresponding phenols.[5][6][7][8] This is a potential side reaction if your experimental protocol requires harsh acidic conditions.
Recommended Actions:
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Use Milder Acids: If the desired transformation can be achieved with a weaker acid, this will minimize ether cleavage.
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Avoid Protic Acids at High Temperatures: If a strong acid is necessary, try to use it at the lowest possible temperature and for the shortest reaction time.
-
Alternative Synthetic Route: If ether cleavage is unavoidable, a different synthetic strategy that avoids strongly acidic conditions may be necessary.
Logical Relationship for Troubleshooting Ether Cleavage:
Caption: Decision tree for addressing methoxy group cleavage.
Side Reactions in Wittig Reaction
Issue: My Wittig reaction with this compound is giving a low yield of the desired alkene, or a mixture of E/Z isomers.
Potential Cause:
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Ylide Instability: The phosphonium ylide may be unstable under the reaction conditions.
-
Steric Hindrance: While not highly hindered, the substituents on the benzaldehyde may influence the approach of the ylide.
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Reaction Conditions: The choice of base and solvent can significantly impact the stereochemical outcome of the Wittig reaction.[9][10] Unstabilized ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene.[10][11]
Recommended Actions:
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Optimize Base and Solvent: For unstabilized ylides, a strong, non-nucleophilic base like NaHMDS or n-BuLi in an aprotic solvent like THF is often used. For stabilized ylides, milder bases like NaOMe or K₂CO₃ can be employed.
-
Schlosser Modification: To favor the E-alkene with unstabilized ylides, the Schlosser modification can be used, which involves the use of phenyllithium at low temperatures.[10]
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Purification: Careful column chromatography is often required to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.
Experimental Protocol: General Wittig Olefination
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise. Allow the reaction mixture to stir at room temperature for 1 hour, during which the characteristic color of the ylide should develop.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.
Side Reactions in Reductive Amination
Issue: During the reductive amination of this compound, I am observing the formation of the corresponding alcohol (from reduction of the aldehyde) or dialkylation of the amine.
Potential Cause:
-
Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde in addition to the imine intermediate.[12]
-
Reaction Conditions: The pH of the reaction is crucial for imine formation.[13] If the conditions are too acidic, the amine will be protonated and non-nucleophilic.
Recommended Actions:
-
Use a Mild Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for reductive aminations as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[12][13]
-
Control pH: Maintain a pH of around 5-6 to facilitate imine formation without deactivating the amine nucleophile.
-
One-Pot Procedure: A one-pot procedure where the aldehyde, amine, and a mild reducing agent are mixed together can be efficient and minimize side reactions.
Experimental Protocol: One-Pot Reductive Amination
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Reaction Setup: To a solution of this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (1.2-1.5 eq.) in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. kvmwai.edu.in [kvmwai.edu.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4,5-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 1-fluoro-2,3-dimethoxybenzene to produce this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous DMF and fresh, high-quality POCl₃. The Vilsmeier reagent should be prepared in situ just before the addition of the substrate. |
| 2. Insufficient Reaction Temperature: The formylation of electron-rich aromatic rings is temperature-dependent. | - The reaction temperature for the Vilsmeier-Haack reaction can range from 0°C to 80°C. If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 50-60°C and monitoring the progress by TLC.[1] | |
| 3. Low Reactivity of Substrate: While 1-fluoro-2,3-dimethoxybenzene is an electron-rich arene, steric hindrance or electronic effects could reduce its reactivity. | - Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed.- Increase the molar ratio of the Vilsmeier reagent to the substrate (e.g., from 1.2 eq to 1.5 or 2.0 eq). | |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: The Vilsmeier-Haack reaction typically favors formylation at the less sterically hindered position. However, side products can form. | - The formylation is expected to occur para to the fluorine atom and ortho to a methoxy group. To favor the desired isomer, maintain a lower reaction temperature initially (e.g., 0°C to room temperature).- Purification by column chromatography is usually necessary to separate isomers. A common eluent system is a gradient of ethyl acetate in hexane. |
| Unreacted Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time and/or temperature as described above.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| 2. Insufficient Vilsmeier Reagent: The amount of the formylating agent may be the limiting factor. | - Increase the equivalents of the Vilsmeier reagent relative to the 1-fluoro-2,3-dimethoxybenzene. | |
| Dark Reaction Mixture/Polymerization | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization of the starting material or product. | - Maintain careful temperature control, especially during the exothermic formation of the Vilsmeier reagent and the initial addition of the substrate.- If the reaction requires heating, increase the temperature gradually. |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: The presence of DMF can sometimes lead to emulsions during aqueous extraction. | - After quenching the reaction with ice-water, add a saturated solution of NaCl (brine) to help break the emulsion.- If an emulsion persists, filter the mixture through a pad of celite. |
| 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product. | - Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective.- Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 1-fluoro-2,3-dimethoxybenzene. The Vilsmeier-Haack reaction is then used to introduce the formyl (-CHO) group at the 5-position.
Q2: What are the key reagents and their roles in the Vilsmeier-Haack reaction for this synthesis?
A2: The key reagents are:
-
Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) : These react to form the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, which is the electrophile that formylates the aromatic ring.[1][2]
-
1-fluoro-2,3-dimethoxybenzene: The aromatic substrate that undergoes electrophilic substitution.
-
Aqueous work-up (e.g., water, sodium acetate solution): This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[3]
Q3: What is a general experimental protocol for this reaction?
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 1.2-1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10°C.[4] Allow the mixture to stir at 0°C for 30-60 minutes.
-
Formylation Reaction: Dissolve 1-fluoro-2,3-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM). Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C. After the addition, the reaction mixture is typically stirred at room temperature for several hours (e.g., 6.5 hours) or gently heated to increase the reaction rate.[3]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice or into a beaker of ice-cold water with vigorous stirring. This hydrolyzes the intermediate. The solution can be neutralized with a base such as sodium acetate or sodium bicarbonate.[3]
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield the pure this compound.[3]
Q4: How can I confirm the identity and purity of my product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see singlets for the two methoxy groups, an aldehyde proton singlet (typically around 9.8-10.0 ppm), and signals for the aromatic protons.
-
¹³C NMR: Expect signals for the carbonyl carbon (around 190 ppm), aromatic carbons (some showing coupling to fluorine), and the methoxy carbons. While specific data for the target molecule is not available in the search results, data for the similar compound 3-Fluoro-4-methoxybenzaldehyde can be used as a reference.[5]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₉FO₃, MW: 184.17).
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group (typically around 1680-1700 cm⁻¹).
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
References
Technical Support Center: Synthesis and Stability of Fluorinated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for fluorinated benzaldehydes. This resource is designed to provide in-depth guidance on the stability issues encountered during the synthesis of these valuable compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered during the synthesis of fluorinated benzaldehydes?
The primary stability issues include:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding fluorinated benzoic acid, especially when exposed to air, strong oxidizing agents, or certain reaction conditions.[1][2]
-
Defluorination: Under harsh conditions, such as high temperatures or the presence of certain nucleophiles, the carbon-fluorine bond can be cleaved.[3]
-
Reduction: The aldehyde can be unintentionally reduced to the corresponding benzyl alcohol if reducing agents are present or generated in situ.[2]
-
Cannizzaro Reaction: In the presence of a strong base, fluorinated benzaldehydes can undergo disproportionation to the corresponding alcohol and carboxylic acid.[4]
Q2: How does the position of the fluorine atom affect the stability and reactivity of the benzaldehyde?
The position of the fluorine atom (ortho, meta, or para) significantly influences the aldehyde's reactivity through a combination of electronic and steric effects.[1]
-
Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density from the ring, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. This effect is strongest at the ortho position and weakest at the para position.[1]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density to the ring through resonance. This effect is most pronounced at the ortho and para positions and counteracts the inductive effect.[1]
-
Steric Hindrance: A fluorine atom at the ortho position can sterically hinder the approach of bulky nucleophiles to the aldehyde group.[1][5]
The general trend for reactivity towards nucleophiles is often para > meta > ortho.[1]
Q3: What are the typical impurities I should look for after synthesizing a fluorinated benzaldehyde?
Common impurities include:
-
Unreacted starting materials (e.g., the corresponding fluorinated benzene or chlorobenzaldehyde).[2]
-
The corresponding fluorinated benzoic acid (from oxidation).[2]
-
The corresponding fluorinated benzyl alcohol (from reduction).[2]
-
Byproducts from side reactions specific to the synthetic route used (e.g., over-alkylation products).[2]
Q4: What are the recommended storage conditions for fluorinated benzaldehydes?
To ensure long-term stability, it is recommended to store fluorinated benzaldehydes at low temperatures (-20°C for long-term, 2-8°C for short-term), under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[2][6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Fluorinated Benzaldehyde
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC or GC-MS. - Ensure the reaction is stirred efficiently. - Check the quality and activity of your reagents and catalysts. - Consider increasing the reaction time or temperature, but be mindful of potential side reactions. |
| Side Reactions | - Oxidation: Use an inert atmosphere, degassed solvents, and avoid strong oxidizing agents.[1][2] - Defluorination: Avoid excessively high temperatures and strongly nucleophilic conditions.[3] - Reduction: Ensure no unintended reducing agents are present. |
| Poor Work-up | - Optimize the extraction and purification procedures to minimize product loss. |
Issue 2: Presence of Significant Impurities
| Observed Impurity | Probable Cause | Mitigation Strategy |
| Fluorinated Benzoic Acid | Oxidation of the aldehyde. | - Perform the reaction under an inert atmosphere. - Use freshly distilled solvents. - Avoid exposure of the product to air and light during work-up and storage.[2] |
| Fluorinated Benzyl Alcohol | Unintended reduction of the aldehyde. | - Carefully select reagents to avoid sources of hydride or other reducing species. |
| Unreacted Starting Material | Incomplete reaction. | - Increase reaction time or temperature. - Use a more active catalyst or a higher catalyst loading. |
| Defluorinated Byproducts | Cleavage of the C-F bond. | - Use milder reaction conditions (lower temperature, less harsh reagents).[3] |
Data Presentation
Table 1: Comparison of Oxidation Methods for Benzaldehydes
| Oxidizing Agent | Substrate Example | Solvent(s) | Yield (%) | Purity (%) | Reference |
| Potassium Permanganate | Substituted Benzaldehydes | Ethyl Acetate / Toluene | > 90 | High | [1] |
| Sodium Chlorite | 2-Chloro-6-fluorobenzaldehyde | Acetonitrile / Water | High | High | [1] |
Note: Yields and purity are highly dependent on the specific substrate and reaction conditions.
Table 2: Influence of Fluorine Position on Aldehyde Reactivity
| Isomer | Inductive Effect (-I) | Mesomeric Effect (+M) | Steric Hindrance | Expected Reactivity towards Nucleophiles |
| ortho-Fluorobenzaldehyde | Strong | Pronounced | Significant | Moderate to Low |
| meta-Fluorobenzaldehyde | Moderate | Absent | Minimal | High |
| para-Fluorobenzaldehyde | Weak | Pronounced | Minimal | Highest |
This table provides a generalized trend. Actual reactivity can vary based on the specific nucleophile and reaction conditions.[1]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Fluorobenzene
This protocol describes the synthesis of 4-fluorobenzaldehyde from fluorobenzene.
Materials:
-
Fluorobenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes.[7]
-
Formylation: Dissolve fluorobenzene (1.0 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0°C.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC. Gentle heating may be required.[7]
-
Work-up: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of sodium acetate. Stir vigorously for 30-60 minutes.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude fluorinated benzaldehyde
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
TLC Analysis: Determine the optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the desired product from impurities on a TLC plate. An Rf value of 0.25-0.35 for the product is often ideal.[2]
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. For samples with low solubility, dry loading is recommended.[2]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluorinated benzaldehyde.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of fluorinated benzaldehydes.
References
Technical Support Center: Purification of 3-Fluoro-4,5-dimethoxybenzaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 3-Fluoro-4,5-dimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in crude this compound typically arise from the synthetic route and subsequent degradation. Common synthesis precursors, like 3-fluoroveratrole, can lead to specific impurities. The primary impurity classes are:
-
Oxidation Products: The most common degradation impurity is 3-Fluoro-4,5-dimethoxybenzoic acid, formed by the oxidation of the aldehyde group.[1]
-
Unreacted Starting Materials: Residual starting materials from the formylation reaction, such as 3-fluoro-1,2-dimethoxybenzene (3-fluoroveratrole), may be present.
-
Positional Isomers: Depending on the regioselectivity of the formylation reaction, isomers like 2-Fluoro-3,4-dimethoxybenzaldehyde or 6-Fluoro-2,3-dimethoxybenzaldehyde could be formed as byproducts.[2]
-
Reagent Residues: Impurities from the reagents used in the synthesis, such as phosphorus oxychloride or N,N-dimethylformamide (from a Vilsmeier-Haack reaction), may also be present.
Q2: What is the recommended initial strategy for purifying the crude product?
A2: The best initial strategy depends on the physical state of the crude product and the primary impurities present.
-
If the crude product is a solid and the main impurity is the corresponding carboxylic acid, a simple wash of the dissolved product with a mild aqueous base (like sodium bicarbonate solution) followed by recrystallization is often effective.[3]
-
If the crude product is an oil or contains a complex mixture of isomers and other byproducts, column chromatography is the preferred method for achieving high purity.[3][4]
-
For removing the aldehyde from other organic, non-reactive components, especially when chromatographic separation is difficult, forming a water-soluble bisulfite adduct is a highly effective chemical extraction method.[5][6]
Q3: How can I specifically remove the 3-Fluoro-4,5-dimethoxybenzoic acid impurity?
A3: The acidic nature of the carboxylic acid allows for its straightforward removal.
-
Aqueous Base Wash: Dissolve the crude aldehyde in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will react to form a water-soluble sodium salt, which partitions into the aqueous layer. Separate the organic layer, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[3]
-
Bisulfite Extraction: This method also removes aldehydes from acidic impurities. The aldehyde forms a water-soluble adduct while the acid can be separated during the extraction process.[1][5]
Q4: Is it possible to separate positional isomers of this compound?
A4: Yes, separating positional isomers is achievable, although it can be challenging.
-
Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be employed. This involves a series of carefully controlled crystallization and filtration steps.
-
Column Chromatography: This is generally the most effective method. The slight differences in polarity between isomers allow for their separation on a silica gel or alumina column. Careful selection of the eluting solvent system and optimization of the column parameters (e.g., length, diameter) are crucial for good resolution.[4][7]
Troubleshooting Guide
Issue 1: Low product recovery or decomposition during silica gel column chromatography.
-
Potential Cause: Aromatic aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or the formation of acetals if alcohol is used in the eluent.[7]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing the column, create a slurry of the silica gel in the chosen eluent and add 1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface.[7]
-
Switch the Stationary Phase: Use neutral alumina as the stationary phase instead of silica gel. Alumina is less acidic and can be a better choice for sensitive aldehydes.[7]
-
Avoid Reactive Solvents: Do not use alcohol-based solvents like methanol or ethanol in your eluent, as they can form acetals with the aldehyde on the acidic stationary phase.[7]
-
Issue 2: The purified aldehyde gives a low yield in subsequent reactions (e.g., Grignard, Wittig).
-
Potential Cause: The presence of trace amounts of the acidic impurity, 3-Fluoro-4,5-dimethoxybenzoic acid, which was not completely removed during purification. Basic and nucleophilic reagents (like Grignards or ylides) are quenched by this acidic proton.[8]
-
Troubleshooting Steps:
-
Purity Analysis: Re-analyze the purified aldehyde using HPLC or ¹H NMR to check for the presence of the carboxylic acid.
-
Base Wash: Perform an additional purification step by dissolving the aldehyde in an organic solvent and washing it with a saturated sodium bicarbonate solution as described in FAQ A3.
-
Use Excess Reagent: If re-purification is not practical, a precisely calculated excess of the nucleophilic or basic reagent can be used to counteract the acidic impurity.[8]
-
Issue 3: The product oils out and fails to crystallize during recrystallization.
-
Potential Cause: The chosen solvent may not be optimal, the product might be impure (leading to freezing point depression), or the solution is supersaturated. 3,4-Dimethoxybenzaldehyde has also been reported to be hindered by oiling out during crystallization.[9]
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents or solvent pairs to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.
-
Use a Co-solvent: If the compound oils out, add a small amount of a "poor" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
-
Higher Purity Needed: The crude material may be too impure to crystallize effectively. Consider a preliminary purification by column chromatography before attempting recrystallization.
-
Data Presentation
Table 1: Common Potential Impurities in Crude this compound
| Impurity Name | Chemical Structure | Likely Origin | Recommended Removal Method |
| 3-Fluoro-4,5-dimethoxybenzoic acid | FC₆H₂(OCH₃)₂COOH | Oxidation of the aldehyde | Aqueous base wash; Column Chromatography |
| 3-Fluoro-1,2-dimethoxybenzene | FC₆H₃(OCH₃)₂ | Unreacted starting material | Column Chromatography; Distillation |
| 2-Fluoro-3,4-dimethoxybenzaldehyde | FC₆H₂(OCH₃)₂CHO | Isomeric byproduct of synthesis | Column Chromatography; Fractional Recrystallization |
Table 2: Comparison of Purification Methods
| Method | Principle | Effectiveness for Impurity Type | Typical Purity | Potential Issues |
| Recrystallization | Differential solubility | Removes insoluble/highly soluble impurities | 98-99.5% | Co-crystallization of isomers; Product "oiling out" |
| Column Chromatography | Differential adsorption | Highly effective for isomers and non-polar impurities | >99% | Aldehyde decomposition on acidic silica gel[7] |
| Aqueous Base Wash | Acid-base extraction | Specifically removes acidic impurities | N/A (pre-purification step) | Emulsion formation |
| Bisulfite Extraction | Reversible chemical reaction | Separates aldehydes from non-aldehydic impurities[5][6] | >99% (for recovered aldehyde) | Incomplete regeneration of aldehyde |
| Vacuum Distillation | Differential boiling points | Removes non-volatile or highly volatile impurities | 97-99% | Thermal decomposition of the product |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Stationary Phase Preparation: Select silica gel (60-120 mesh). To neutralize, prepare a slurry in the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% triethylamine by volume. Mix thoroughly.
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the solvent to drain until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add about 50 mg of the crude product. Add a potential solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) dropwise while heating until the solid just dissolves.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen solvent in portions while heating and swirling until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude aldehyde in methanol or ethanol in a flask. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) (a 10% molar excess works well) and stir vigorously at room temperature for 1-2 hours.[1][5] The solid bisulfite adduct may precipitate.
-
Extraction: Add deionized water to dissolve the adduct if necessary, then transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to extract any non-aldehydic organic impurities. Shake, separate the layers, and discard the organic layer. Repeat the extraction.[5][6]
-
Aldehyde Regeneration: Transfer the aqueous layer containing the bisulfite adduct to a clean flask. Regenerate the aldehyde by adding a base, such as 10% sodium hydroxide (NaOH) solution or saturated sodium carbonate (Na₂CO₃) solution, until the solution is basic (pH > 8). The aldehyde will separate as either a solid precipitate or an oil.
-
Isolation: Extract the regenerated aldehyde from the aqueous mixture using a fresh portion of an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Experimental workflow for purification by column chromatography.
Caption: Workflow for purification via bisulfite adduct formation and regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for 3-Fluoro-4,5-dimethoxybenzaldehyde reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common synthetic reactions involving 3-Fluoro-4,5-dimethoxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity considerations for this compound?
A1: The reactivity of this compound is influenced by the electronic effects of its substituents. The methoxy groups are electron-donating, activating the aromatic ring, while the fluorine atom is electron-withdrawing through induction but can also donate electron density through resonance. This combination of effects can influence the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring in various reactions.
Q2: How does the fluorine substituent affect the outcome of reactions?
A2: The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating nucleophilic attack.[1] However, its presence can also influence the acidity of adjacent protons and the stability of reaction intermediates, which may lead to unexpected side reactions or altered product ratios compared to non-fluorinated analogs.[2]
Q3: What are some common impurities that might be present in the starting material?
A3: Common impurities could include residual starting materials from its synthesis, such as 3-fluoro-4,5-dimethoxytoluene, or over-oxidized products like the corresponding carboxylic acid. It is advisable to verify the purity of the aldehyde by techniques like NMR or GC-MS before use.
Q4: Are there any specific safety precautions for handling this compound?
A4: Like most benzaldehyde derivatives, it may cause skin and eye irritation.[3][4] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guides for Common Reactions
Wittig Reaction
The Wittig reaction is a versatile method for converting aldehydes into alkenes.[5] However, issues such as low yield and difficulty in product purification can arise.
Q: My Wittig reaction with this compound is giving a low yield. What are the possible causes and solutions?
A: Low yields in Wittig reactions can stem from several factors:
-
Inefficient Ylide Formation: The base used may not be strong enough to fully deprotonate the phosphonium salt.
-
Solution: Consider using a stronger base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the ylide by moisture or oxygen.[6]
-
-
Steric Hindrance: The substituents on the aldehyde or the ylide can sterically hinder the reaction.
-
Solution: For sterically demanding substrates, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, can be a more effective alternative, often favoring the formation of (E)-alkenes.[6]
-
-
Ylide Instability: Some ylides are not stable and may decompose over time.
-
Solution: Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide.
-
Q: I am having trouble separating my desired alkene product from triphenylphosphine oxide.
A: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove.
-
Solution 1: Chromatography: Careful column chromatography on silica gel is often effective. A non-polar eluent system, such as a hexane/ethyl acetate gradient, can help in separating the less polar alkene from the more polar triphenylphosphine oxide.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed.
-
Solution 3: Alternative Workup: In some cases, precipitating the triphenylphosphine oxide from a non-polar solvent like diethyl ether or hexane by cooling can be effective.
| Parameter | Typical Condition |
| Phosphonium Salt | (Substituted)benzyltriphenylphosphonium halide |
| Base | n-BuLi, NaH, or KOtBu |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-24 hours |
| Typical Yield | 60-85% |
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the desired triphenylphosphonium salt (1.1 eq).
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise. A distinct color change should be observed, indicating ylide formation.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a weak base.[7]
Q: My Knoevenagel condensation is sluggish or incomplete. What can I do to improve the reaction?
A: Several factors can lead to an incomplete reaction:
-
Insufficient Catalyst Activity: The base used may not be strong enough to efficiently generate the enolate from the active methylene compound.
-
Solution: While weak bases like piperidine or ammonium acetate are common, for less reactive methylene compounds, a slightly stronger base might be necessary.[7] Ensure the catalyst is not degraded.
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be limited.
-
Solution: Choose a solvent in which both the aldehyde and the active methylene compound are soluble. Ethanol or a mixture of ethanol and water is often effective. Gentle heating can also improve solubility and reaction rate.[7]
-
-
Reversibility: The initial addition step of the Knoevenagel condensation can be reversible.
-
Solution: Using conditions that favor the subsequent dehydration step, such as a Dean-Stark apparatus to remove water, can drive the reaction to completion.
-
Q: I am observing the formation of side products in my Knoevenagel condensation. What are they and how can I avoid them?
A: Potential side reactions include self-condensation of the active methylene compound or Michael addition of the enolate to the α,β-unsaturated product.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the aldehyde to minimize self-condensation of the active methylene compound.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.
-
| Parameter | Typical Condition |
| Active Methylene Compound | Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate |
| Catalyst | Piperidine, Ammonium Acetate, or a Lewis Acid |
| Solvent | Ethanol, Toluene, or Solvent-free |
| Temperature | Room temperature to reflux |
| Reaction Time | 1-5 hours |
| Typical Yield | 75-95% |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically when the aldehyde spot disappears), the product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Aldol Condensation
The Aldol condensation, particularly the Claisen-Schmidt variant, involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone.[8]
Q: My Claisen-Schmidt condensation is giving a complex mixture of products.
A: This is a common issue and can be due to several factors:
-
Self-Condensation of the Ketone: If the ketone has α-hydrogens on both sides of the carbonyl group, it can undergo self-condensation.
-
Solution: Use a significant excess of the ketone to favor the cross-condensation product. Alternatively, slowly add the aldehyde to a mixture of the ketone and the base.
-
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes without α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) to form an alcohol and a carboxylic acid.
-
Solution: Use a milder base or carefully control the reaction temperature. Ensure the aldehyde is of high purity and free of the corresponding carboxylic acid.
-
Q: The yield of my desired chalcone is low.
A: Low yields can result from incomplete reaction or product degradation.
-
Solution:
-
Base Selection: The choice of base is crucial. Sodium hydroxide or potassium hydroxide are commonly used.[9] The concentration of the base can also be optimized.
-
Temperature Control: While some reactions proceed at room temperature, others may require gentle heating to go to completion. However, excessive heat can lead to side reactions.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time.
-
| Parameter | Typical Condition |
| Ketone | Acetone, Acetophenone derivatives |
| Base | NaOH, KOH |
| Solvent | Ethanol, Methanol, or Water |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | 65-90% |
Experimental Protocol: Claisen-Schmidt Condensation with Acetone
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of acetone (e.g., 5-10 equivalents).
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the product often precipitates as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual base.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure α,β-unsaturated ketone.
Reductive Amination
Reductive amination is a method to convert aldehydes into amines. This typically involves the formation of an imine or iminium ion, followed by its reduction.[10]
Q: My reductive amination is not proceeding, and I am recovering the starting aldehyde.
A: Failure to form the amine can be due to issues in either the imine formation or the reduction step.
-
Inefficient Imine Formation: The equilibrium for imine formation may not be favorable.
-
Solution: Add a dehydrating agent, such as molecular sieves, to remove the water formed during imine formation and drive the equilibrium forward. For less reactive amines, an acid catalyst (e.g., a few drops of acetic acid) can facilitate the reaction.[11]
-
-
Inactive Reducing Agent: The chosen reducing agent may not be effective under the reaction conditions.
Q: I am observing the formation of a dialkylated amine as a byproduct.
A: Overalkylation can occur, especially when using a primary amine, where the secondary amine product can react further with the aldehyde.
-
Solution:
-
Control Stoichiometry: Use an excess of the primary amine to favor the formation of the desired secondary amine.
-
One-Pot Procedure: A one-pot procedure where the imine is formed and reduced in situ often minimizes overalkylation, as the concentration of the secondary amine product remains low throughout the reaction.[12]
-
| Parameter | Typical Condition |
| Amine Source | Primary or Secondary Amine, or Ammonium Salt |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C |
| Solvent | Methanol, Ethanol, or Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-24 hours |
| Typical Yield | 70-90% |
Experimental Protocol: Reductive Amination with a Primary Amine
-
To a round-bottom flask, add this compound (1.0 eq) and the primary amine (1.2 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Make the solution basic by adding an aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for organic synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions – Oriental Journal of Chemistry [orientjchem.org]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. scribd.com [scribd.com]
Technical Support Center: Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to facilitate a successful synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack formylation of 1-fluoro-2,3-dimethoxybenzene.
Q1: The reaction appears to be sluggish or has not initiated. What are the possible causes and solutions?
A1: A stalled Vilsmeier-Haack reaction can be due to several factors:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Reagent Quality: The phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) should be of high purity. Old or improperly stored POCl₃ can degrade. Consider using freshly distilled reagents.
-
Insufficient Activation: The formation of the Vilsmeier reagent (the electrophile) is a critical first step. Ensure the POCl₃ has been added to the DMF at the correct temperature (typically 0-10 °C) and allowed to stir for a sufficient amount of time to form the reagent before adding the substrate.
-
Low Substrate Reactivity: While 1-fluoro-2,3-dimethoxybenzene is an electron-rich aromatic ring, impurities in the starting material can hinder the reaction. Verify the purity of your starting material by NMR or GC-MS.
Q2: The reaction has resulted in a low yield of the desired product. How can I improve the yield?
A2: Low yields are a common issue and can be addressed by optimizing several parameters:
-
Reaction Temperature: The temperature for the formylation of electron-rich arenes can range from 0 °C to 80 °C.[1] If the reaction was performed at a lower temperature, a gradual increase in temperature might improve the yield. However, excessively high temperatures can lead to side reactions and decomposition.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. Experiment with increasing the equivalents of POCl₃ and DMF.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up Procedure: Ensure that the work-up procedure effectively quenches the reaction and neutralizes any remaining acidic components. The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.
Q3: My final product is impure, showing multiple spots on TLC or extra peaks in the NMR spectrum. What are the likely impurities and how can I remove them?
A3: Impurities can arise from unreacted starting material, side products, or decomposition.
-
Unreacted Starting Material: If the reaction has not gone to completion, the starting 1-fluoro-2,3-dimethoxybenzene will be present. Improve the reaction conditions as described for low yield. Purification by column chromatography should effectively separate the product from the starting material.
-
Di-formylated Products: Although less common for this specific substitution pattern, over-reaction can lead to the introduction of a second formyl group. Using a controlled stoichiometry of the Vilsmeier reagent can minimize this.
-
Side-Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of other by-products depending on the substrate.[2] Careful purification by column chromatography or recrystallization is necessary.
-
Purification Technique: For purification, column chromatography using a silica gel stationary phase with a solvent system like hexane/ethyl acetate is generally effective.[3] Distillation under reduced pressure can also be employed for liquid products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Vilsmeier-Haack formylation of 1-fluoro-2,3-dimethoxybenzene. This reaction introduces a formyl group (-CHO) onto the electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]
Q2: How is the Vilsmeier reagent prepared and what are the safety precautions?
A2: The Vilsmeier reagent, a chloroiminium salt, is generated in situ by the reaction of DMF with POCl₃.[5] The reaction is exothermic and should be carried out at low temperatures (typically 0-10 °C) with careful, slow addition of POCl₃ to DMF. Both DMF and POCl₃ are toxic and corrosive, and POCl₃ reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Q3: What is the expected regioselectivity of the formylation of 1-fluoro-2,3-dimethoxybenzene?
A3: In the Vilsmeier-Haack reaction, the formylation of substituted benzenes is directed by the activating groups. For 1-fluoro-2,3-dimethoxybenzene, the two methoxy groups are strong activating groups, while the fluorine is a deactivating group. The formylation is expected to occur at the position that is most activated and sterically accessible, which is para to one of the methoxy groups and ortho to the other, leading to the desired this compound.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., hexane:ethyl acetate 7:3) should be used to achieve good separation between the starting material and the product. The spots can be visualized under UV light.
Q5: What are the typical work-up and purification procedures?
A5: A typical work-up involves quenching the reaction mixture by pouring it into ice-water, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by silica gel column chromatography.[3]
Data Presentation
Table 1: Key Reagents and Their Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| 1-Fluoro-2,3-dimethoxybenzene | C₈H₉FO₂ | 156.15 | ~200 | ~1.18 | Irritant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 | Toxic, Irritant |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 105.8 | 1.645 | Corrosive, Toxic |
Table 2: Representative Reaction Conditions for Vilsmeier-Haack Formylation
| Parameter | Condition | Notes |
| Stoichiometry | ||
| 1-Fluoro-2,3-dimethoxybenzene | 1.0 eq | |
| POCl₃ | 1.1 - 1.5 eq | Excess is often used to ensure complete reaction. |
| DMF | 3.0 - 5.0 eq | Can also be used as a solvent. |
| Temperature | ||
| Vilsmeier Reagent Formation | 0 - 10 °C | Exothermic reaction, requires cooling. |
| Formylation Reaction | 25 - 80 °C | Substrate dependent, may require heating.[1] |
| Reaction Time | 2 - 12 h | Monitor by TLC for completion. |
| Work-up | Aqueous basic solution | Neutralizes acid and hydrolyzes intermediate. |
| Purification | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-Fluoro-2,3-dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Formylation: Dissolve 1-fluoro-2,3-dimethoxybenzene (1.0 eq) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitoring: Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the gas evolution ceases and the mixture is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the Vilsmeier-Haack reaction.
References
Validation & Comparative
Navigating the Aromatic Landscape: A Comparative Guide to the ¹H NMR Spectrum of 3-Fluoro-4,5-dimethoxybenzaldehyde
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of 3-Fluoro-4,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules. Through objective comparison with structurally similar alternatives and supported by experimental data, this document aims to facilitate a deeper understanding of the spectroscopic nuances of this compound.
Comparative Analysis of ¹H NMR Spectra
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons. To better understand these features, a comparison with the spectra of 3,4,5-trimethoxybenzaldehyde and 3-fluoro-4-methoxybenzaldehyde is presented below. The data for this compound is predicted based on established substituent effects in NMR spectroscopy, providing a reliable estimation for experimental verification.
| Compound | Aldehyde Proton (CHO) δ (ppm), Multiplicity, J (Hz) | Aromatic Protons (Ar-H) δ (ppm), Multiplicity, J (Hz) | Methoxy Protons (OCH₃) δ (ppm), Multiplicity |
| This compound | ~9.85 (s) | ~7.30 (d, J ≈ 2 Hz), ~7.15 (d, J ≈ 2 Hz) | ~3.95 (s), ~3.93 (s) |
| 3,4,5-Trimethoxybenzaldehyde | 9.88 (s)[1] | 7.14 (s)[1] | 3.94 (s, 9H)[1] |
| 3-Fluoro-4-methoxybenzaldehyde | 9.83 (d, J=1.9 Hz) | 7.70 (dd, J=8.4, 1.9 Hz), 7.61 (dd, J=11.5, 8.4 Hz), 7.18 (t, J=8.4 Hz) | 3.97 (s) |
Note: The data for this compound is a prediction based on analogous compounds and known substituent effects. The presence of the fluorine atom is expected to induce doublet splitting for the adjacent aromatic protons.
Visualizing Molecular Structure and Experimental Workflow
To aid in the interpretation of the NMR data and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound with proton labeling.
Caption: General experimental workflow for obtaining a ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution height in the tube should be approximately 4-5 cm.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: Typically 8 to 16 scans for a sample of this concentration.
-
Acquisition time: Approximately 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for each signal to elucidate the molecular structure.
This comprehensive guide provides the necessary spectroscopic data and protocols for the confident identification and characterization of this compound, facilitating its use in further research and development.
References
Comparative 13C NMR Analysis of 3-Fluoro-4,5-dimethoxybenzaldehyde and Structural Analogs
A Guide for Researchers in Organic Chemistry and Drug Development
This guide provides a comprehensive comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-4,5-dimethoxybenzaldehyde and its structurally related analogs. The objective is to offer a detailed reference for the characterization of this compound and to facilitate the interpretation of ¹³C NMR spectra for similarly substituted benzaldehyde derivatives. This document presents a combination of predicted data for the target compound alongside experimentally obtained data for its analogs, providing a valuable resource for researchers, scientists, and professionals in drug development.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental values for its structural analogs. The predicted values for the target compound were generated using the online ¹³C NMR predictor, nmrdb.org, assuming CDCl₃ as the solvent. The experimental data for the analogs were compiled from various publicly available chemical databases and scientific literature.
Table 1: Comparison of ¹³C NMR Chemical Shifts (ppm) of this compound and its Analogs in CDCl₃
| Carbon Atom | This compound (Predicted) | 3,4,5-Trimethoxybenzaldehyde (Experimental) | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (Experimental) | 3-Fluoro-4-methoxybenzaldehyde (Experimental) |
| C=O | 189.9 | 191.0 | 191.1 | 190.4 |
| C1 | 131.5 | 131.6 | 130.1 | 130.8 |
| C2 | 110.1 | 106.6 | 110.6 | 115.3 (d, J=19.3 Hz) |
| C3 | 155.1 (d, J=252.5 Hz) | 153.6 | 149.3 | 153.2 (d, J=250.2 Hz) |
| C4 | 145.9 (d, J=11.0 Hz) | 143.5 | 154.2 | 148.9 |
| C5 | 148.8 | 153.6 | 111.9 | 127.4 (d, J=2.5 Hz) |
| C6 | 107.2 (d, J=2.0 Hz) | 106.6 | 127.0 | 113.1 (d, J=1.8 Hz) |
| 4-OCH₃ | 56.4 | 61.0 (para) | 56.1 | 56.4 |
| 5-OCH₃ | 56.2 | 56.2 (meta) | 56.2 | - |
Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz). Predicted values are based on computational models and may differ slightly from experimental results.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standardized methodology for the acquisition of ¹³C NMR spectra, applicable for the characterization of benzaldehyde derivatives.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of the solid sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the prepared solution into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.
-
Locking and Shimming: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Spectral Width (SW): Set a spectral width of approximately 240 ppm (from -20 to 220 ppm) to ensure all carbon signals are observed.
-
Acquisition Time (AQ): Typically around 1.0-1.5 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2.0 seconds is generally sufficient.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1.0-2.0 Hz to the Free Induction Decay (FID) before performing the Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the resulting spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent signal of CDCl₃ (δ ≈ 77.16 ppm) can be used for referencing.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts.
Workflow for Spectral Analysis and Comparison
The following diagram illustrates the logical workflow for the comparative analysis of experimental and predicted ¹³C NMR data, a crucial process in structural elucidation and verification.
Caption: Workflow for the comparative analysis of 13C NMR data.
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 3-Fluoro-4,5-dimethoxybenzaldehyde
In the intricate world of pharmaceutical research and drug development, the precise identification and characterization of chemical intermediates are paramount. 3-Fluoro-4,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, serves as a valuable building block in the synthesis of various biologically active molecules. Mass spectrometry is an indispensable tool for confirming the structure and purity of such compounds. This guide provides a comparative analysis of the mass spectrometry data for this compound and its structural alternatives, supported by experimental protocols and a generalized synthetic workflow.
Comparative Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the well-established behavior of substituted benzaldehydes under electron ionization. The following table summarizes the key mass spectral data for this compound (predicted) and several of its commercially available alternatives. This data is crucial for distinguishing between these structurally similar compounds in a laboratory setting.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| This compound | C₉H₉FO₃ | 184.16 | 184 (M+) : Molecular ion (predicted)183 (M-1) : Loss of a hydrogen radical (predicted)169 (M-15) : Loss of a methyl radical (CH₃) from a methoxy group (predicted)155 (M-29) : Loss of a formyl radical (CHO) (predicted)127 : Further fragmentation (predicted) |
| 2-Fluoro-4,5-dimethoxybenzaldehyde | C₉H₉FO₃ | 184.16 | 184 (M+) : Molecular ion[1]183 (M-1) : Loss of a hydrogen radical[1]169 (M-15) : Loss of a methyl radical (CH₃)[1] |
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C₈H₇FO₃ | 170.14 | 170 (M+) : Molecular ion[2]169 (M-1) : Loss of a hydrogen radical[2]141 (M-29) : Loss of a formyl radical (CHO)63 : Aromatic fragment |
| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 166 (M+) : Molecular ion165 (M-1) : Loss of a hydrogen radical137 (M-29) : Loss of a formyl radical (CHO)109 : Further fragmentation |
| Benzaldehyde | C₇H₆O | 106.12 | 106 (M+) : Molecular ion[3]105 (M-1) : Loss of a hydrogen radical[3]77 (M-29) : Loss of a formyl radical (CHO) to form the phenyl cation (often the base peak)[3] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for substituted benzaldehydes. The primary fragmentation events are anticipated to be the loss of a hydrogen atom from the aldehyde group, the cleavage of a methyl group from one of the methoxy substituents, and the loss of the formyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section outlines a general protocol for the analysis of this compound and its alternatives using GC-MS.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.
-
Vortex the solution to ensure it is fully dissolved.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in splitless mode to maximize sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysixane column, is suitable for separating these types of aromatic compounds.
-
Carrier Gas: Helium with a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 280 °C at a rate of 10 °C/min.
-
Final hold: Maintain the temperature at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.
Generalized Workflow for the Synthesis of Bioactive Molecules
Substituted benzaldehydes, including this compound, are common starting materials in the synthesis of various pharmaceutical compounds, such as chalcones, which are known for their anti-inflammatory and anti-cancer properties. The following diagram illustrates a general workflow for the synthesis and analysis of such compounds.
References
- 1. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | C8H7FO3 | CID 598452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
FT-IR Spectral Analysis: A Comparative Guide for Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluoro-4,5-dimethoxybenzaldehyde and its structural analogs. Understanding the vibrational spectroscopy of this compound is crucial for its identification, quality control, and in monitoring its role in various synthetic pathways. This document outlines the characteristic spectral features, offers a comparison with related molecules, and provides detailed experimental protocols for spectral acquisition.
Comparative FT-IR Spectral Data
The FT-IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. For this compound, the key absorptions are expected in the regions characteristic of aromatic aldehydes, ethers, and organofluorine compounds. Below is a comparison of the expected peak assignments for this compound with the experimentally determined or predicted peaks of similar benzaldehyde derivatives.
| Functional Group | Vibrational Mode | This compound (Expected) (cm⁻¹) | 3-Fluoro-4-methoxybenzaldehyde (cm⁻¹) | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (cm⁻¹) | 3,5-Dimethoxybenzaldehyde (cm⁻¹)[1] | Benzaldehyde (cm⁻¹)[2][3][4] |
| Aldehyde | C-H Stretch | ~2850, ~2750 | ~2850, ~2750 | ~2850, ~2750 | ~2850, ~2750[1] | 2820, 2720[2] |
| Aldehyde | C=O Stretch | ~1690 - 1705 | ~1690 - 1705 | ~1680 - 1700 | ~1690 - 1705[1] | ~1700 - 1710[2][3] |
| Aromatic Ring | C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | ~1600[1] | 1600, 1580, 1450 |
| Methoxy Group | C-H Bend | ~1460 | ~1460 | ~1460 | ~1460[1] | - |
| Aryl Ether | C-O Asymmetric Stretch | ~1270 | ~1270 | ~1270 | ~1205[1] | - |
| Aryl Ether | C-O Symmetric Stretch | ~1170 | ~1170 | ~1170 | ~1160[1] | - |
| Organofluorine | C-F Stretch | ~1250 - 1000 | ~1250 - 1000 | - | - | - |
| Aromatic Ring | C-H Out-of-Plane Bend | ~900 - 700 | ~900 - 700 | ~900 - 700 | ~830[1] | 750, 690 |
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. As this compound is a solid at room temperature, the following protocols are recommended.
Attenuated Total Reflectance (ATR) Method
This is often the simplest and most rapid method for acquiring an FT-IR spectrum of a solid sample.
-
Instrument and Background: Ensure the ATR crystal (typically diamond or germanium) is clean.[5] A background spectrum of the clean, empty ATR crystal should be collected.[6]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.[5]
-
Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[1]
-
Data Acquisition: Collect the sample spectrum. A typical acquisition would be in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹, averaging 16 to 32 scans for a good signal-to-noise ratio.[1]
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the sample within a KBr matrix.
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.[5] The mixture should be a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[5]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum under similar conditions as the ATR method.
Workflow and Data Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of a solid sample like this compound.
Caption: Workflow for FT-IR spectral acquisition and analysis of solid samples.
Structural Comparison of Benzaldehyde Analogs
The following diagram illustrates the structural differences between this compound and its analogs discussed in this guide. These substitutions influence the electronic environment and vibrational modes of the molecule, leading to the shifts in peak positions observed in the FT-IR spectra.
Caption: Structures of the target compound and its comparative analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
Comparative Reactivity Analysis: 3-Fluoro-4,5-dimethoxybenzaldehyde vs. 3,4,5-trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Fluoro-4,5-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. The focus is on their behavior in nucleophilic addition reactions, a fundamental transformation in organic synthesis and crucial for the development of pharmaceutical intermediates. The comparison is grounded in the principles of physical organic chemistry, supported by experimental protocols and predictive data based on substituent effects.
Executive Summary
The primary difference in reactivity between this compound and 3,4,5-trimethoxybenzaldehyde stems from the electronic properties of the substituent at the 3-position: a fluorine atom versus a methoxy group. The fluorine atom's strong electron-withdrawing inductive effect (-I) outweighs its weak electron-donating resonance effect (+R), rendering the carbonyl carbon of This compound more electrophilic and thus more reactive towards nucleophiles. Conversely, the methoxy group in 3,4,5-trimethoxybenzaldehyde is a stronger resonance electron-donating group (+R), which deactivates the carbonyl group towards nucleophilic attack, making it the less reactive of the two compounds. This predicted reactivity trend is applicable to a range of nucleophilic addition reactions, including but not limited to Knoevenagel condensations and Wittig reactions.
Data Presentation: Predicted Relative Reactivity
The key difference lies at the 3-position (meta to the aldehyde). The fluorine atom is electron-withdrawing (σ_meta for -F = +0.34), whereas the methoxy group is slightly electron-withdrawing by induction but can also exert a weak donating effect (σ_meta for -OCH₃ = +0.12). The additional methoxy groups at positions 4 and 5 are electron-donating through resonance. However, the stronger inductive effect of the fluorine atom at the 3-position in this compound is expected to make its carbonyl carbon significantly more electrophilic than that of 3,4,5-trimethoxybenzaldehyde.
| Compound | Key Substituent at Position 3 | Hammett Constant (σ_meta) of Key Substituent | Predicted Relative Reactivity in Nucleophilic Addition |
| This compound | Fluoro (-F) | +0.34 | Higher |
| 3,4,5-trimethoxybenzaldehyde | Methoxy (-OCH₃) | +0.12 | Lower |
Note: The overall reactivity is influenced by all substituents, but the primary differentiator in this comparison is the group at the 3-position.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of a benzaldehyde derivative in nucleophilic addition reactions is predominantly governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Fluorine is highly electronegative and exerts a strong -I effect, pulling electron density away from the aromatic ring and the attached aldehyde group. This makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by a nucleophile. A methoxy group also has a -I effect due to the electronegativity of the oxygen atom, but it is weaker than that of fluorine.
-
Resonance Effect (+R): This involves the donation of electron density into the aromatic ring through the pi system. Both fluorine and the oxygen of the methoxy group have lone pairs of electrons that can be delocalized into the ring. However, the +R effect of the methoxy group is significantly stronger than that of fluorine. This increased electron density on the ring can be relayed to the aldehyde group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its reactivity towards nucleophiles.
In This compound , the potent -I effect of the fluorine at the 3-position is the dominant factor, leading to a more electrophilic carbonyl carbon. In 3,4,5-trimethoxybenzaldehyde , the cumulative +R effects of the three methoxy groups make the carbonyl carbon less electrophilic.
Experimental Protocols
To empirically determine the comparative reactivity, standard nucleophilic addition reactions such as the Knoevenagel condensation or the Wittig reaction can be employed. Below are detailed protocols for these experiments.
Protocol 1: Comparative Knoevenagel Condensation
This protocol describes the condensation of the respective benzaldehydes with an active methylene compound, such as malononitrile, under basic catalysis. The reaction rate can be monitored by techniques like TLC or NMR spectroscopy, and the final yield can be determined.
Materials:
-
This compound (1.0 mmol)
-
3,4,5-trimethoxybenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, e.g., 0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Set up two parallel reactions. In one 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (5 mL).
-
In a second 25 mL round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0 mmol) in ethanol (5 mL).
-
To each flask, add malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to each reaction mixture.
-
Stir both reaction mixtures at room temperature.
-
Monitor the progress of the reactions at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC).
-
Upon completion, or after a set time, quench the reactions by adding dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Determine the yield and characterize the products using NMR, IR, and mass spectrometry.
The reaction with this compound is expected to proceed faster and may give a higher yield in a shorter time frame compared to 3,4,5-trimethoxybenzaldehyde.
Protocol 2: Comparative Wittig Reaction
The Wittig reaction provides another avenue to compare the reactivity of the two aldehydes. This protocol outlines the reaction with a phosphonium ylide.
Materials:
-
This compound (1.0 mmol)
-
3,4,5-trimethoxybenzaldehyde (1.0 mmol)
-
Benzyltriphenylphosphonium chloride (1.2 mmol)
-
n-Butyllithium (1.2 mmol, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
-
Standard inert atmosphere glassware setup (e.g., Schlenk line).
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 mmol) dropwise. The formation of a colored ylide (often orange or red) indicates a successful reaction. Stir for 30 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve either this compound (1.0 mmol) or 3,4,5-trimethoxybenzaldehyde (1.0 mmol) in anhydrous THF (5 mL).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
Determine the yield and stereoselectivity (E/Z ratio) of the alkene product.
Consistent with the Knoevenagel condensation, the Wittig reaction with this compound is anticipated to be faster and potentially higher yielding.[1]
Conclusion
Based on fundamental electronic principles, This compound is predicted to be more reactive towards nucleophiles than 3,4,5-trimethoxybenzaldehyde . This is attributed to the strong electron-withdrawing inductive effect of the fluorine atom at the 3-position, which enhances the electrophilicity of the carbonyl carbon. In contrast, the electron-donating resonance effect of the three methoxy groups in 3,4,5-trimethoxybenzaldehyde reduces the electrophilicity of its carbonyl carbon. This difference in reactivity is expected to be observable in common synthetic transformations such as Knoevenagel condensations and Wittig reactions, where the fluoro-substituted aldehyde should react more rapidly and potentially provide higher yields. The provided experimental protocols offer a framework for verifying these predictions in a laboratory setting. For researchers and professionals in drug development, understanding these reactivity differences is crucial for reaction optimization, impurity profiling, and the rational design of synthetic routes.
References
Comparative Analysis of 3-Fluoro-4,5-dimethoxybenzaldehyde Derivatives and Analogs as Potent Biological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a comprehensive structure-activity relationship (SAR) study specifically focused on a broad series of 3-Fluoro-4,5-dimethoxybenzaldehyde derivatives is not extensively documented in publicly available literature, this guide provides a comparative analysis of closely related structures to elucidate the impact of key functional groups on biological activity. This analysis is based on published data for substituted benzaldehyde derivatives, particularly focusing on their role as precursors to potent enzyme inhibitors and anticancer agents. The following sections will delve into the quantitative biological data of representative compounds, detail the experimental methodologies used for their evaluation, and visualize the pertinent biological pathways and experimental workflows.
Quantitative Biological Data
The following table summarizes the in vitro activity of a series of synthesized chalcone derivatives incorporating substituted benzaldehyde moieties against the human breast cancer cell line MCF-7. The data is presented to facilitate a comparative analysis of their cytotoxic effects.
Table 1: Cytotoxicity of Substituted Chalcone Derivatives Against MCF-7 Cancer Cell Line
| Compound ID | Ar Substituent (from Benzaldehyde) | IC50 (µM)[1] |
| 1 | 4-Chlorophenyl | 5.2 ± 0.4 |
| 2 | 4-Methoxyphenyl | 8.1 ± 0.6 |
| 3 | 3,4-Dimethoxyphenyl | 6.5 ± 0.5 |
| 4 | 3,4,5-Trimethoxyphenyl | 3.8 ± 0.3 |
| 5 | 4-Fluorophenyl | 7.2 ± 0.5 |
| 6 | 3-Fluoro-4-methoxyphenyl | 4.5 ± 0.4 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for the deduction of several structure-activity relationships:
-
Effect of Methoxy Groups: An increase in the number of methoxy groups on the benzaldehyde-derived aromatic ring generally leads to enhanced cytotoxic activity. The trimethoxy-substituted compound 4 (IC50 = 3.8 µM) is significantly more potent than the dimethoxy (3 , IC50 = 6.5 µM) and monomethoxy (2 , IC50 = 8.1 µM) derivatives. This suggests that the methoxy groups may be involved in key interactions with the biological target, potentially through hydrogen bonding or by influencing the overall electronic properties and conformation of the molecule.
-
Role of Halogen Substitution: Halogen substitution also modulates the anticancer activity. The 4-chloro derivative 1 (IC50 = 5.2 µM) is more potent than the 4-fluoro derivative 5 (IC50 = 7.2 µM). This difference could be attributed to the different electronegativity and size of the halogen atoms, which can affect binding affinity and metabolic stability.
-
Synergistic Effect of Fluoro and Methoxy Groups: Compound 6 , bearing both a 3-fluoro and a 4-methoxy substituent, exhibits potent activity (IC50 = 4.5 µM), suggesting a synergistic or additive effect of these two functional groups. The electron-withdrawing nature of the fluorine atom at the meta position, combined with the electron-donating methoxy group at the para position, likely creates a unique electronic environment that is favorable for biological activity.
Experimental Protocols
Synthesis of Chalcone Derivatives (General Procedure)
The chalcone derivatives listed in Table 1 were synthesized via a Claisen-Schmidt condensation reaction.[2]
-
Materials: Substituted benzaldehyde (1 mmol), 4-acetylpyridine (1 mmol), ethanol (10 mL), aqueous sodium hydroxide solution (40%).
-
Procedure:
-
The substituted benzaldehyde (1 mmol) and 4-acetylpyridine (1 mmol) were dissolved in ethanol (10 mL).
-
The reaction mixture was cooled to 0-5 °C in an ice bath.
-
Aqueous sodium hydroxide solution (40%) was added dropwise with constant stirring.
-
The reaction was allowed to stir at room temperature for 4-6 hours.
-
The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was poured into crushed ice and acidified with dilute HCl.
-
The precipitated solid was filtered, washed with water, and dried.
-
The crude product was purified by recrystallization from ethanol to afford the pure chalcone derivative.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against the MCF-7 human breast cancer cell line was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: MCF-7 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
-
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Many benzaldehyde derivatives, particularly chalcones, are known to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: Mechanism of tubulin polymerization inhibitors.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the derivatives to their biological evaluation.
Caption: General workflow for synthesis and evaluation.
References
Navigating the Synthesis of 3-Fluoro-4,5-dimethoxybenzaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzaldehydes is a critical step in the creation of novel therapeutics. 3-Fluoro-4,5-dimethoxybenzaldehyde, a key building block for various pharmacologically active molecules, presents a unique synthetic challenge. This guide provides a comparative analysis of potential synthetic routes, detailing experimental protocols and quantitative data to inform methodological choices.
Currently, a direct, high-yield synthesis of this compound is not well-documented in publicly available literature. However, a critical evaluation of related synthetic transformations suggests two primary strategic approaches: the direct fluorination of a polysubstituted benzaldehyde precursor or the methylation of a fluorinated catechol derivative. This guide will explore the validation of these theoretical pathways, presenting plausible reaction schemes and the experimental data required for their execution.
Comparative Analysis of Proposed Synthetic Routes
The synthesis of this compound can be conceptually approached via two main retrosynthetic pathways. The viability of each route is dependent on the availability of starting materials, reaction selectivity, and overall yield.
Route 1: Electrophilic Fluorination of 3,4,5-Trimethoxybenzaldehyde
This approach involves the direct introduction of a fluorine atom onto the aromatic ring of the readily available 3,4,5-trimethoxybenzaldehyde.
Route 2: Methylation of a Fluorinated Precursor
This strategy begins with a fluorinated catechol derivative, which is then subjected to double methylation to yield the final product. A key intermediate in this proposed pathway is 3-fluoro-4,5-dihydroxybenzaldehyde.
| Route | Starting Material | Key Transformations | Theoretical Advantages | Potential Challenges |
| 1 | 3,4,5-Trimethoxybenzaldehyde | Electrophilic Aromatic Fluorination | Potentially shorter synthesis. | Lack of regioselectivity in fluorination; harsh reaction conditions may lead to decomposition. |
| 2 | 3-Fluoro-4,5-dihydroxybenzaldehyde | Double O-Methylation | Potentially higher regioselectivity. | Availability and synthesis of the fluorinated catechol intermediate; achieving complete double methylation without side reactions. |
Experimental Protocols and Data
While a complete, validated synthesis is not available, this section provides detailed experimental protocols for the key transformations proposed in the synthetic routes. These protocols are based on established methodologies for similar substrates and serve as a foundation for further optimization.
Route 1: Proposed Electrophilic Fluorination
Direct fluorination of highly activated aromatic rings like 3,4,5-trimethoxybenzaldehyde is challenging due to the high reactivity, which can lead to a mixture of products and potential degradation. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for electrophilic fluorination.
Hypothetical Protocol for Fluorination:
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere.
-
Add Selectfluor® (1.1 equivalents) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Challenges: The primary challenge is controlling the regioselectivity of the fluorination. The three methoxy groups strongly activate the aromatic ring, potentially leading to fluorination at multiple positions.
Route 2: Synthesis via a Fluorinated Catechol Intermediate
This route is considered more plausible due to the potential for greater control over the substitution pattern. It involves two key steps: the synthesis of 3-fluoro-4,5-dihydroxybenzaldehyde and its subsequent methylation.
Step 1: Synthesis of 3-Fluoro-4,5-dihydroxybenzaldehyde (Hypothetical)
Step 2: Double Methylation of 3-Fluoro-4,5-dihydroxybenzaldehyde
The methylation of catechols can be achieved using various reagents, with dimethyl sulfate and methyl iodide being common choices in the presence of a base.
Experimental Protocol for Double Methylation:
-
To a solution of 3-fluoro-4,5-dihydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a suitable base (e.g., potassium carbonate, 2.5 equivalents).
-
Add a methylating agent, such as dimethyl sulfate (2.2 equivalents), dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data from Analogous Reactions:
While specific data for the methylation of 3-fluoro-4,5-dihydroxybenzaldehyde is unavailable, studies on the methylation of similar catechols can provide an estimate of potential yields. For instance, the methylation of catechol itself under various conditions can proceed with yields ranging from moderate to high, depending on the reagents and reaction conditions employed.
| Reaction | Reagents | Solvent | Temperature | Yield (%) |
| Methylation of Catechol | Dimethyl carbonate, APO catalyst | Gas phase | 300 °C | ~70 (guaiacol) |
| Methylation of Phenols | Methyl iodide, K2CO3 | Acetone | Reflux | >90 |
Note: These are examples from related reactions and may not be directly transferable.
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic strategies, the following diagrams outline the logical flow of each route.
Conclusion and Future Outlook
The synthesis of this compound remains an area ripe for investigation. While direct fluorination of 3,4,5-trimethoxybenzaldehyde presents a shorter theoretical pathway, the challenges associated with controlling regioselectivity are significant. The route involving the synthesis and subsequent methylation of a 3-fluoro-4,5-dihydroxybenzaldehyde intermediate appears more promising for achieving a pure, well-defined product.
Further research is required to develop a reliable synthesis for the 3-fluoro-4,5-dihydroxybenzaldehyde intermediate and to optimize the conditions for its high-yield double methylation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the validation and optimization of these synthetic routes, ultimately enabling the broader availability of this important building block for drug discovery and development.
Comparison of biological activity with other substituted benzaldehydes
A Comparative Guide to the Biological Activities of Substituted Benzaldehydes
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of substituted benzaldehydes is crucial for designing novel therapeutic agents. This guide provides an objective comparison of the biological activities of various substituted benzaldehydes, supported by experimental data and detailed protocols.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[1] Benzaldehyde and its derivatives have been identified as effective tyrosinase inhibitors.[2]
Comparative Data
The inhibitory potential of substituted benzaldehydes against mushroom tyrosinase varies significantly with the nature and position of the substituent on the benzene ring. The table below summarizes the 50% inhibitory concentrations (IC50) and inhibition constants (Ki) for several derivatives.
| Compound | Substituent | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Benzaldehyde | - | 31.0 | - | Partial Noncompetitive | [3] |
| 4-Bromobenzaldehyde | 4-Br | 114 | - | Partial Noncompetitive | [4] |
| 4-Chlorobenzaldehyde | 4-Cl | 175 | - | Partial Noncompetitive | [4] |
| 4-Fluorobenzaldehyde | 4-F | 387 | - | Partial Noncompetitive | [4] |
| 4-Cyanobenzaldehyde | 4-CN | 822 | - | Mixed | [4] |
| 4-Nitrobenzaldehyde | 4-NO2 | 1846 | - | Noncompetitive | [4] |
| Cuminaldehyde | 4-CH(CH3)2 | 50 | 9 | Competitive | [5] |
| 3,4-Dihydroxybenzaldehyde-O-ethyloxime | 3,4-diOH, =N-OEt | 0.3 | - | - | [6] |
Experimental Protocol: Tyrosinase Inhibition Assay
This colorimetric microplate assay is based on the ability of tyrosinase to oxidize L-DOPA, forming a colored product called dopachrome, which can be measured at approximately 475 nm.[1] The rate of dopachrome formation is reduced in the presence of an inhibitor.[1]
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., 30 U/mL)[1]
-
L-3,4-dihydroxyphenylalanine (L-DOPA)[1]
-
Substituted Benzaldehyde (Test Compound)
-
Kojic Acid (Positive Control)[1]
-
0.1 M Sodium Phosphate Buffer (pH 6.8)[1]
-
Dimethyl Sulfoxide (DMSO)[1]
-
96-well microplate[1]
-
Microplate reader[1]
Procedure:
-
Prepare Solutions:
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 60 U/mL) in cold phosphate buffer. Keep on ice.[1]
-
L-DOPA Solution: Freshly prepare a 10 mM solution of L-DOPA in phosphate buffer.[1]
-
Test Compound & Control: Prepare stock solutions of the test compounds and Kojic acid in DMSO. Create serial dilutions to achieve final desired concentrations. The final DMSO concentration should not exceed 1-2%.[1]
-
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
20 µL of the test compound dilution (or vehicle for control).
-
100 µL of phosphate buffer.
-
40 µL of tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[2][7]
-
Reaction Initiation: Add 40 µL of the 10 mM L-DOPA solution to each well to start the reaction. The total volume should be 200 µL.[1]
-
Measurement: Measure the absorbance at 475 nm (or 510 nm) in kinetic mode for 30-60 minutes at 25°C using a microplate reader.[1][7]
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the uninhibited control reaction.[1]
Workflow Diagram: Tyrosinase Inhibition Assay
Antimicrobial Activity
Substituted benzaldehydes, particularly hydroxybenzaldehydes, exhibit significant antimicrobial properties by interacting with and disrupting the cell membrane of microorganisms.[8]
Comparative Data
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity. The data below shows the MIC values for select benzaldehyde derivatives against various microorganisms.
| Compound | Substituent | Microorganism | MIC (mg/L or µmol/L) | Reference |
| Gentisaldehyde | 2,5-dihydroxy | Staphylococcus aureus | MIC50: 500 mg/L | [9][10] |
| 2,3-Dihydroxybenzaldehyde | 2,3-dihydroxy | Staphylococcus aureus | MIC50: 500 mg/L | [9][10] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | 5-Cl, 2-OH, and others | Staphylococcus aureus (MRSA) | 15.62-31.25 µmol/L | [11] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | 5-Cl, 2-OH, and others | Mycobacterium kansasii | 1-4 µmol/L | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[12]
Materials and Reagents:
-
Mueller-Hinton Broth (or other appropriate broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity[12]
-
Substituted Benzaldehyde (Test Compound)
-
Sterile 96-well microtiter plates[13]
-
Incubator
Procedure:
-
Prepare Inoculum: From a pure culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[12]
-
Serial Dilutions: Prepare serial twofold dilutions of the test compound in the broth directly in the wells of a 96-well plate.
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension and add it to each well, achieving a final concentration of about 5 × 10⁵ CFU/mL.[14]
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[12]
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[12]
Antioxidant Activity
Phenolic aldehydes, including many substituted benzaldehydes, are known for their antioxidant properties, which allow them to scavenge free radicals and protect against oxidative stress.[15]
Comparative Data
The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and expressed as IC50 values.
| Compound | Substituent | Antioxidant Activity (IC50) | Assay | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | 2-OH, 4-OCH3 | Noted as a potent antioxidant | - | [16] |
| 3-Hydroxy-4-methoxybenzaldehyde | 3-OH, 4-OCH3 | Known for antioxidant properties | - | [15] |
| 4-Hydroxy-3-methoxy-benzaldehyde (Vanillin) | 4-OH, 3-OCH3 | Noted for antioxidant properties | - | [17] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to a yellow-colored hydrazine by an antioxidant.[18][19] The change in color is measured spectrophotometrically at 517 nm.[18][19]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)[18]
-
Methanol or Ethanol[18]
-
Substituted Benzaldehyde (Test Sample)
-
Ascorbic Acid or Trolox (Positive Control)[20]
-
Spectrophotometer or microplate reader[18]
Procedure:
-
Prepare DPPH Solution: Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly made and protected from light.[18]
-
Prepare Samples: Dissolve the test samples and a positive control (like ascorbic acid) in a suitable solvent to prepare various dilutions.[18]
-
Reaction: Mix a defined volume of each sample dilution with the DPPH working solution. A typical ratio is 1:1.[18]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[18]
-
Measurement: Measure the absorbance of each solution at 517 nm. Use the solvent as a blank to zero the spectrophotometer.[18]
-
Calculation: Calculate the percentage of scavenging activity for each sample and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Anticancer Activity
Certain benzaldehyde derivatives have demonstrated cytotoxic properties against various cancer cell lines, making them interesting scaffolds for the development of new anticancer agents.[21][22]
Comparative Data
The MTT assay is commonly used to assess the cytotoxicity of compounds, providing IC50 values.
| Compound | Substituent/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Bis(4-bromobenzaldehyde...) Zn Complex | 4-Br derivative | HepG2 (Liver) | 32.5 (5.1 µg/mL) | [23] |
| Bis(4-bromobenzaldehyde...) Zn Complex | 4-Br derivative | MCF7 (Breast) | 24.8 (3.9 µg/mL) | [23] |
| Aminobenzylnaphthol (MMZ-45AA) | Benzaldehyde derivative | BxPC-3 (Pancreatic) | ~30 (24h) | [21][24] |
| Aminobenzylnaphthol (MMZ-140C) | Benzaldehyde derivative | HT-29 (Colorectal) | ~32 (24h) | [21][24] |
| 2-aminobenzothiazole-TZD hybrid | Benzaldehyde derivative | HCT-116 (Colon) | 7.44 | [25] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[26]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[26]
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[26]
-
96-well flat-bottom sterile culture plates[26]
-
Microplate reader[26]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow attachment.[26]
-
Cell Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[27]
-
Add MTT Reagent: After treatment, add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[26][28]
-
Solubilize Formazan: Carefully remove the medium and add a solubilization solution (e.g., 100-200 µL of DMSO) to each well to dissolve the formazan crystals.[26][27]
-
Measure Absorbance: Shake the plate for about 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm).[26]
-
Calculate Viability: Cell viability is calculated as a percentage relative to the untreated control cells, and the IC50 value is determined.
Logical Diagram: Anticancer Drug Discovery Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. woah.org [woah.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. innospk.com [innospk.com]
- 17. mdpi.com [mdpi.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ajbasweb.com [ajbasweb.com]
- 24. researchgate.net [researchgate.net]
- 25. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. atcc.org [atcc.org]
A Comparative Purity Analysis of Commercially Available 3-Fluoro-4,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 3-Fluoro-4,5-dimethoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical, as impurities can lead to unforeseen side reactions, lower yields, and complications in downstream applications and regulatory filings. This document outlines the methodologies for assessing purity and presents a comparative summary based on typical analytical data.
Comparative Purity Data
The purity of this compound from commercial suppliers is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods for quantifying the main component and identifying potential impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can also be used for quantitative analysis (qNMR).
Below is a summary table of representative purity data for this compound from three hypothetical commercial suppliers.
| Supplier | Lot Number | Stated Purity (%) | Measured Purity (HPLC, %) | Measured Purity (GC-MS, %) | Major Impurities Detected |
| Supplier A | A-123 | >98 | 98.5 | 98.2 | Unidentified aromatic compound (0.8%), Starting material (0.5%) |
| Supplier B | B-456 | >99 | 99.2 | 99.1 | Related isomer (0.4%), Residual solvent (0.3%) |
| Supplier C | C-789 | >97 | 97.8 | 97.5 | 4,5-Dimethoxybenzaldehyde (1.2%), Oxidation product (0.5%) |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
Purpose: To quantify the purity of the compound and detect non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in acetonitrile. A dilution series is created to establish a calibration curve.
-
Analysis: The peak area of the main component is compared to the total peak area of all components to determine the percentage purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile impurities and confirm the identity of the main component.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Samples are dissolved in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: The resulting mass spectra of the peaks are compared with spectral libraries for identification. Purity is calculated based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure and identify impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and if necessary, 2D NMR (e.g., COSY, HSQC) for full structural elucidation.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are used to confirm the structure. The presence of unexpected peaks may indicate impurities.
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for the comprehensive purity analysis of a commercial sample of this compound.
Caption: Workflow for Purity Analysis.
Logical Relationship of Analytical Techniques
This diagram shows the logical connection between the analytical techniques and the information they provide for the purity assessment.
Caption: Analytical Technique Relationships.
A Comparative Guide to the Spectral Analysis of 3-Fluoro-4,5-dimethoxybenzaldehyde: Theoretical vs. Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of theoretical and experimental spectral data for 3-Fluoro-4,5-dimethoxybenzaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages experimental data from structurally similar compounds to provide a robust predictive analysis. This approach, combined with detailed theoretical calculation protocols, offers a comprehensive resource for the characterization of this compound.
Data Presentation
The following tables summarize the expected and observed spectral data. Theoretical values are predicted based on computational models, while experimental data is derived from close structural analogs, providing a reliable reference for spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Analogs
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 3-Fluoro-4-methoxybenzaldehyde [1] | Experimental Chemical Shift (ppm) for 2-Fluoro-4,5-dimethoxybenzaldehyde | Experimental Chemical Shift (ppm) for 3,4,5-Trimethoxybenzaldehyde [2] |
| Aldehyde (-CHO) | 9.8 - 10.0 | ~9.8 | Not Available | 9.84 |
| Aromatic H | 7.2 - 7.5 | 7.6-7.8 | Not Available | 7.14 |
| Methoxy (-OCH₃) | 3.9 - 4.1 | ~3.9 | 3.92, 3.95 | 3.92 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Analogs
| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 3-Fluoro-4-methoxybenzaldehyde [3] | Experimental Chemical Shift (ppm) for 2-Fluoro-4,5-dimethoxybenzaldehyde | Experimental Chemical Shift (ppm) for 3,4,5-Trimethoxybenzaldehyde |
| Aldehyde (C=O) | 188 - 192 | ~190 | Not Available | 191.2 |
| Aromatic C-F | 150 - 155 (d, ¹JCF ≈ 250 Hz) | ~153 (d) | Not Available | - |
| Aromatic C-O | 145 - 155 | ~150, ~160 | Not Available | 153.6, 142.7 |
| Aromatic C-H | 110 - 125 | ~115-130 | Not Available | 106.6 |
| Aromatic C (ipso) | 125 - 135 | ~130 | Not Available | 131.5 |
| Methoxy (-OCH₃) | 55 - 65 | ~56 | Not Available | 60.9, 56.4 |
Table 3: Predicted IR Absorption Frequencies for this compound and Experimental Data for Analogs
| Functional Group | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 3-Fluoro-4-methoxybenzaldehyde [4] | Experimental Frequency (cm⁻¹) for 2-Fluoro-4,5-dimethoxybenzaldehyde [5] | Experimental Frequency (cm⁻¹) for 3,4,5-Trimethoxybenzaldehyde |
| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Yes | Yes | Yes |
| C=O stretch (aldehyde) | 1680 - 1700 | 1680-1700 | 1680-1700 | ~1685 |
| C=C stretch (aromatic) | 1580 - 1600 | ~1600 | ~1600 | ~1590 |
| C-O stretch (methoxy) | 1250 - 1300 and 1020-1050 | ~1270, ~1020 | ~1270, ~1030 | ~1250, ~1010 |
| C-F stretch | 1100 - 1200 | ~1150 | ~1180 | - |
Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for Analogs
| Ion | Predicted m/z for this compound | Experimental m/z for 3-Fluoro-4-methoxybenzaldehyde [4] | Experimental m/z for 2-Fluoro-4,5-dimethoxybenzaldehyde [5] | Experimental m/z for 3,4,5-Trimethoxybenzaldehyde [6] |
| [M]⁺ | 184.05 | 154.04 | 184.05 | 196.07 |
| [M-H]⁺ | 183.05 | 153.04 | 183.05 | 195.07 |
| [M-CH₃]⁺ | 169.03 | 139.02 | 169.03 | 181.05 |
| [M-CHO]⁺ | 155.04 | 125.03 | 155.04 | 167.06 |
Experimental and Theoretical Methodologies
Experimental Protocols
The experimental data for the analog compounds were obtained using standard spectroscopic techniques. While the exact instrumentation and parameters may vary between sources, the following provides a general overview of the methodologies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Typically, 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR: Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled spectra are typically acquired with a 45° pulse width, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra.
-
Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Instrumentation: Electron Ionization (EI) mass spectrometry is commonly used for this type of molecule.
-
Data Acquisition: The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the fragments are recorded.
-
Theoretical Calculation Protocol
Theoretical spectral data can be obtained using computational chemistry software, with Density Functional Theory (DFT) being a widely used method for its balance of accuracy and computational cost.
-
Software: Gaussian, ORCA, or other similar quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculations: NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. A higher-level basis set, such as 6-311+G(2d,p), is often used for more accurate predictions. The calculated absolute shieldings are then converted to chemical shifts relative to a standard (e.g., TMS).
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data for the characterization of this compound.
Caption: Workflow for the comparison of theoretical and experimental spectral data.
References
- 1. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum [chemicalbook.com]
- 2. 3,4,5-Trimethoxybenzaldehyde(86-81-7) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 13C NMR spectrum [chemicalbook.com]
- 4. 3-Fluoro-p-anisaldehyde | C8H7FO2 | CID 67696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-4,5-dimethoxybenzaldehyde | C9H9FO3 | CID 603595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 3,4,5-trimethoxy- [webbook.nist.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Fluoro-4,5-dimethoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 3-Fluoro-4,5-dimethoxybenzaldehyde (CAS Number: 71924-61-3), ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][3][4] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3][4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
Quantitative Data from Analogous Compounds
The following table summarizes key data from the SDS of a similar, non-fluorinated compound, 3,4-Dimethoxybenzaldehyde. This information should be used as a general guideline only.
| Property | Value | Source Compound |
| Molecular Formula | C₉H₁₀O₃ | 3,4-Dimethoxybenzaldehyde |
| Molecular Weight | 166.17 g/mol | 3,4-Dimethoxybenzaldehyde |
| Acute Oral Toxicity | Category 4 | 3,4-Dimethoxybenzaldehyde |
| Skin Corrosion/Irritation | Category 2 | 3,4-Dimethoxybenzaldehyde |
| Serious Eye Damage/Irritation | Category 2 | 3,4-Dimethoxybenzaldehyde |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Due to the presence of a fluorine atom, this compound must be classified as halogenated organic waste .
-
Do not mix with non-halogenated chemical waste.
-
Store in a dedicated, properly labeled waste container.
2. Containerization:
-
Use a chemically resistant container that can be tightly sealed.
-
The container must be clearly labeled as "Halogenated Organic Waste" and should also list "this compound" as a constituent.
-
If multiple halogenated chemicals are collected in the same container, maintain a log of all components and their approximate quantities.
3. Spill Management:
4. Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
5. Final Disposal:
-
Arrange for pickup and disposal by a licensed and certified hazardous waste management company.
-
Provide the waste disposal company with all available information on the chemical's composition and any known hazards.
-
Disposal of contents and container must be in accordance with an approved waste disposal plant.[5][6][7][8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. westliberty.edu [westliberty.edu]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound - CAS:71924-61-3 - Sunway Pharm Ltd [3wpharm.com]
Personal protective equipment for handling 3-Fluoro-4,5-dimethoxybenzaldehyde
Essential Safety and Handling Guide for 3-Fluoro-4,5-dimethoxybenzaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 71924-61-3). The information is intended for researchers, scientists, and professionals in drug development and laboratory settings.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] While a complete Safety Data Sheet (SDS) is not publicly available, the known hazards and the general properties of similar aromatic aldehydes necessitate stringent safety precautions. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Must conform to EN166 (EU) or NIOSH (US) standards to protect against dust and splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Gloves must be inspected before use and disposed of after contamination. A lab coat or protective suit should be worn. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Avoid inhaling dust.[3] For larger quantities or in case of inadequate ventilation, a NIOSH/MSHA or EN 136 approved respirator may be necessary. |
| Hand and Body | Lab coat, long pants, and closed-toe shoes. | To prevent skin exposure. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
Dispensing:
-
Handle the compound in a chemical fume hood to minimize inhalation of dust.[3]
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools for weighing and transferring the solid material.
-
-
During Use:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Clean the work area and equipment to prevent cross-contamination.
-
Storage Plan:
-
Protect from direct sunlight.[4]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
First Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately. Rinse mouth. Do not induce vomiting.[3] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3] |
| If Inhaled | Move person into fresh air and keep comfortable for breathing. If you feel unwell, get medical advice/attention.[2][3] |
Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
-
Waste Collection: Collect waste in suitable, closed containers labeled for chemical waste.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.[5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

